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Core Science & Biosynthesis

Foundational

An In-Vitro Mechanistic Analysis of Cefteram Pivoxil: From Prodrug Activation to Bactericidal Action

Abstract Cefteram pivoxil is an orally administered third-generation cephalosporin that functions as a prodrug to enhance bioavailability.[1][2] In vitro, its mechanism is contingent upon its hydrolysis to the active met...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Cefteram pivoxil is an orally administered third-generation cephalosporin that functions as a prodrug to enhance bioavailability.[1][2] In vitro, its mechanism is contingent upon its hydrolysis to the active metabolite, cefteram. This guide elucidates the in vitro mechanism of action of cefteram, detailing its journey from an inactive ester to a potent bactericidal agent. We will explore its primary molecular target, the inhibition of bacterial cell wall synthesis, its affinity for Penicillin-Binding Proteins (PBPs), its spectrum of activity, and its stability against enzymatic degradation by β-lactamases. This document provides researchers and drug development professionals with a foundational understanding of the key in vitro attributes of cefteram, supported by experimental protocols and quantitative data.

The Prodrug Principle: Activation of Cefteram Pivoxil

Cefteram pivoxil is an esterified form of the active antibiotic, cefteram.[1][3] This chemical modification increases its lipophilicity, which facilitates improved absorption through the gastrointestinal tract after oral administration.[1][3] However, cefteram pivoxil itself is microbiologically inactive. Its antibacterial properties are only manifested upon conversion to cefteram.

In an in vitro setting that simulates physiological conditions, this activation is accomplished by esterases, enzymes that are present in the intestinal wall and bloodstream.[1][2][3][4] These enzymes hydrolyze the pivoxil ester moiety, releasing the active, hydrophilic cefteram molecule.[1][3][5] This conversion is a critical prerequisite for its antibacterial activity.

G cluster_absorption Simulated In Vivo Environment cluster_action Bacterial Target Site CP Cefteram Pivoxil (Lipophilic Prodrug) Esterases Esterases (e.g., from intestinal tissue homogenate) CP->Esterases Hydrolysis C Cefteram (Active, Hydrophilic Form) Esterases->C Release of Active Moiety Target Bacterial Cell Wall Synthesis Machinery C->Target Exerts Antibacterial Effect

Caption: Prodrug activation pathway of Cefteram Pivoxil to its active form, Cefteram.

Core Mechanism: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal action of cefteram stems from its ability to disrupt the synthesis of the bacterial cell wall.[3][6][7] Like all β-lactam antibiotics, its primary targets are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[3][6][8][9]

The Role of PBPs: PBPs are essential enzymes, specifically DD-transpeptidases, that catalyze the final steps of peptidoglycan synthesis.[8][9][10] Peptidoglycan is a critical polymer that forms a mesh-like layer around the bacterial cytoplasmic membrane, providing structural integrity and protecting the cell from osmotic lysis. The transpeptidase function of PBPs is responsible for cross-linking the peptide side chains of the peptidoglycan backbone, a step that confers rigidity and strength to the cell wall.[3][8]

Cefteram's Interaction with PBPs: Cefteram, being a structural analog of the D-alanyl-D-alanine residues of the peptidoglycan precursor, competitively binds to the active site of PBPs.[10] This binding leads to the formation of a stable, covalent acyl-enzyme complex, which effectively inactivates the PBP.[9] The inhibition of the transpeptidation process prevents the formation of a functional cell wall. This leads to the arrest of cell growth and, in most bacteria, triggers autolytic enzymes that result in cell lysis and death.[3][5][6]

G Cefteram Cefteram (Active Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (DD-Transpeptidase) Cefteram->PBP Binds to Active Site Inactivation Irreversible Acylation (PBP Inactivation) PBP->Inactivation Inhibition Inhibition of Peptidoglycan Cross-Linking Inactivation->Inhibition WeakWall Weakened Cell Wall Inhibition->WeakWall Lysis Cell Lysis & Bacterial Death WeakWall->Lysis

Caption: Mechanism of bactericidal action via PBP inhibition by Cefteram.

In Vitro Spectrum of Activity and Potency

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Cefteram exhibits a broad spectrum of activity, with potent action against many Gram-positive and Gram-negative pathogens.[3]

It is particularly effective against Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis.[2][3][11][12] Its activity extends to many members of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[13] However, it is not active against Pseudomonas aeruginosa or methicillin-resistant Staphylococcus aureus (MRSA).[2][13]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (Penicillin-S)≤0.5≤0.5
Haemophilus influenzae (β-lactamase +/-)≤0.25≤0.25
Escherichia coli≤2.0>12.5 (variable)
Klebsiella pneumoniae≤2.0≤2.0
Proteus mirabilis≤2.0≤2.0
Staphylococcus aureus (Methicillin-S)>0.5>0.5
(Note: MIC values are compiled from multiple sources and represent a general range. Specific values can vary by study and region.[11][13][14])

Stability Against β-Lactamases

A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the drug.[3] Cefteram demonstrates good stability against many common plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1), which are frequently produced by bacteria like H. influenzae and E. coli.[13] This stability is a key reason for its effectiveness against ampicillin-resistant strains of these pathogens.[13] However, its stability is not absolute. Certain chromosomally-mediated β-lactamases, particularly those produced by species like Enterobacter cloacae, can hydrolyze cefteram, leading to resistance.[13]

Experimental Protocol: In Vitro Susceptibility Testing

To empirically determine the potency of cefteram, a standardized protocol such as the broth microdilution method is essential. This procedure provides a quantitative MIC value.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum concentration of cefteram required to inhibit the growth of a specific bacterial isolate.

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of cefteram in a liquid growth medium within a 96-well microtiter plate. The MIC is read as the lowest drug concentration that shows no visible bacterial growth after incubation.[15]

Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of pure cefteram powder in a suitable solvent (e.g., sterile deionized water or buffer).

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).[15]

    • Dispense 50 µL of each dilution into the appropriate wells of a 96-well microtiter plate.[16]

  • Inoculum Preparation:

    • Select several well-isolated colonies of the test organism from a fresh (18–24 hour) agar plate.[16]

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]

  • Inoculation and Incubation:

    • Transfer 50 µL of the final bacterial inoculum into each well of the microtiter plate (which already contains 50 µL of the drug dilution), bringing the total volume to 100 µL.[16]

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[15][16]

    • Seal the plate or place it in a container with a damp paper towel to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15][16]

  • Reading the MIC:

    • After incubation, examine the plate for visible growth (turbidity).

    • The MIC is the lowest concentration of cefteram at which there is a complete absence of visible growth as detected by the unaided eye.[16] The growth control well must show clear turbidity.[15]

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The in vitro mechanism of action of cefteram pivoxil is a two-stage process. It begins with the essential enzymatic hydrolysis of the prodrug into its active form, cefteram. Subsequently, cefteram exerts potent, bactericidal activity by targeting and inactivating essential penicillin-binding proteins. This action disrupts the synthesis of the peptidoglycan cell wall, leading to bacterial lysis. Its effectiveness is underscored by its broad spectrum of activity against key respiratory and common pathogens and its stability against many prevalent β-lactamases. Understanding this mechanism, coupled with robust in vitro assessment protocols, is fundamental for its continued application in research and clinical settings.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cefteram Pivoxil? Retrieved from Patsnap Synapse. [Link]

  • Fuchs, P. C., Jones, R. N., Barry, A. L., & Thornsberry, C. (1987). In vitro activity and beta-lactamase stability of two oral cephalosporins, ceftetrame (Ro 19-5247) and cefetamet (Ro 15-8074). Antimicrobial Agents and Chemotherapy, 31(6), 949–953. [Link]

  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from JoVE. [Link]

  • Patsnap Synapse. (2024, June 14). What is Cefteram Pivoxil used for? Retrieved from Patsnap Synapse. [Link]

  • Bio-protocol. (n.d.). Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Retrieved from Bio-protocol. [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from Protocols.io. [Link]

  • Moisan, H., et al. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 54(9), 3909–3913. [Link]

  • Deguchi, T., et al. (1993). [The antimicrobial activity of cefteram against recently clinically detected and isolated strains]. Kansenshogaku Zasshi, 67(11), 1101-1110. [Link]

  • Nishino, T., et al. (1989). [Antimicrobial activity of cefteram comparison with other oral antibiotics]. Kansenshogaku Zasshi, 63(10), 1135-1146. [Link]

  • Taylor & Francis. (n.d.). Penicillin binding proteins – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Penicillin-binding proteins. Retrieved from Wikipedia. [Link]

  • Kyorin Pharmaceutical Co., Ltd. (n.d.). CEFDITOREN PIVOXIL TABLETS 100mg "TOWA". Retrieved from Kusuri-no-Shiori. [Link]

  • Gawande, V. T., et al. (2014). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian Journal of Pharmaceutical Sciences, 76(6), 476–485. [Link]

  • Darkes, M. J., & Plosker, G. L. (2002). Cefditoren pivoxil: a review of its use in the treatment of bacterial infections. Drugs, 62(2), 319-340. [Link]

  • Wellington, K., & Curran, M. P. (2004). Cefditoren pivoxil: a review of its use in the management of bacterial infections. Drugs, 64(22), 2597-2618. [Link]

  • Motohiro, T., et al. (1988). [Laboratory and clinical studies on cefteram pivoxil in pediatric field]. The Japanese Journal of Antibiotics, 41(7), 906-926. [Link]

  • Taylor & Francis Online. (n.d.). Penicillin-binding proteins – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cefditoren Pivoxil? Retrieved from Patsnap Synapse. [Link]

Sources

Exploratory

Cefteram and Penicillin-Binding Proteins (PBPs): A Technical Guide to Binding Affinity and Mechanistic Assays

Executive Summary & Mechanistic Paradigm Cefteram (Ro15-8074) is a potent, broad-spectrum, third-generation cephalosporin designed to combat both Gram-positive and Gram-negative bacterial pathogens 1. To optimize oral bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

Cefteram (Ro15-8074) is a potent, broad-spectrum, third-generation cephalosporin designed to combat both Gram-positive and Gram-negative bacterial pathogens 1. To optimize oral bioavailability, it is administered as the prodrug cefteram pivoxil. Upon absorption, esterases in the intestinal mucosa rapidly hydrolyze the pivoxil ester, releasing the active cefteram molecule into systemic circulation 2.

The bactericidal mechanism of action (MOA) of cefteram is predicated on the inhibition of bacterial cell wall synthesis 3. Specifically, cefteram acts as a structural analog of the D-alanyl-D-alanine terminal of peptidoglycan precursors. It covalently binds to and acylates the active site serine of Penicillin-Binding Proteins (PBPs)—the transpeptidase enzymes responsible for catalyzing the pentaglycine cross-links between alanine and lysine residues 3, 4. By rendering these enzymes inactive, cefteram severely compromises the structural integrity of the peptidoglycan network, ultimately leading to osmotic lysis and bacterial cell death 3.

MOA A Cefteram Pivoxil (Prodrug) B Esterase Hydrolysis (Intestinal Mucosa) A->B C Active Cefteram B->C D Bacterial Cell Wall Penetration C->D E Binding to PBPs (PBP3, 1A, 1Bs) D->E F Inhibition of Transpeptidation E->F G Cell Lysis & Death F->G

Cefteram mechanism of action from prodrug activation to bacterial cell lysis.

Target Specificity: The PBP Binding Profile of Cefteram

The clinical efficacy of any β-lactam antibiotic is directly proportional to its binding affinity for essential PBPs. Cefteram exhibits a highly specific and potent binding profile that dictates its broad-spectrum activity 2.

In Gram-negative organisms like Escherichia coli, cefteram demonstrates exceptionally strong affinity for PBP 3 and PBP 1Bs 2, 5. Inhibition of PBP 3 blocks bacterial septation (leading to filamentation), while the inhibition of PBP 1Bs rapidly compromises cell wall integrity, causing lysis. In Gram-positive organisms such as Staphylococcus aureus, cefteram binds strongly to PBPs 1, 2, 3, and 4, ensuring comprehensive coverage 5.

Table 1: Quantitative Summary of Cefteram PBP Target Specificity

Bacterial SpeciesPrimary PBP TargetsBinding Characteristics & Physiological Impact
Escherichia coliPBP 3, PBP 1BsHigh affinity. Inhibition of PBP 3 causes filamentation; PBP 1Bs inhibition leads to rapid cell lysis 2, 5.
Staphylococcus aureusPBP 1, 2, 3, 4Broad, high-affinity binding across multiple PBPs, ensuring potent Gram-positive coverage [[5]]().
Streptococcus pneumoniaePBP 1AStrong binding affinity, driving low Minimum Inhibitory Concentrations (MICs) 2.
Bacteroides fragilisPBP 2Specific affinity for PBP 2, facilitating targeted anaerobic bactericidal activity [](_).

Experimental Methodology: Competitive PBP Binding Affinity Assay

Rationale for Assay Design

Direct radiolabeling or fluorescent tagging of cefteram is synthetically challenging and often alters the molecule's steric properties, skewing actual binding kinetics. To circumvent this, application scientists utilize a competitive binding assay 6. This system is self-validating: isolated bacterial membranes are first exposed to unlabeled cefteram, followed by a universal fluorescent reporter probe (e.g., Bocillin-FL). The probe can only bind to PBPs that were not occupied by cefteram. Therefore, the fluorescence intensity of the PBP bands is inversely proportional to cefteram's binding affinity 6.

Step-by-Step Protocol & Causal Logic
  • Membrane Isolation

    • Action: Harvest log-phase bacterial cells, lyse via sonication or a French press, and isolate the membrane fraction via ultracentrifugation (e.g., 100,000 × g for 45 minutes) 6.

    • Causality: PBPs are integral membrane proteins. Utilizing isolated membrane fractions rather than whole cells eliminates confounding variables related to outer membrane permeability (a significant barrier in Gram-negative bacteria) 4. This ensures that the measured IC50 reflects true target-level affinity.

  • Cefteram Incubation (Competition Phase)

    • Action: Incubate the isolated bacterial cell membranes with serial dilutions of unlabeled cefteram for a specified time (e.g., 30 minutes at 37°C) 6.

    • Causality: This step allows cefteram to covalently acylate the active site serine of the PBPs. A fixed incubation time ensures steady-state acylation before the introduction of the competing probe.

  • Probe Labeling

    • Action: Add a saturating concentration of the fluorescent β-lactam probe (e.g., Bocillin-FL) to the mixture and incubate for an additional 30 minutes 6.

    • Causality: The probe binds exclusively to the PBP active sites that remain unoccupied by cefteram, providing a quantifiable inverse signal of cefteram's binding efficiency 6.

  • Protein Separation (SDS-PAGE)

    • Action: Solubilize the membrane proteins using Sarkosyl or SDS, boil the samples, and resolve the proteins by SDS-polyacrylamide gel electrophoresis 6.

    • Causality: SDS-PAGE separates the complex mixture of membrane proteins strictly by molecular weight, allowing distinct PBPs (e.g., PBP 1a vs. PBP 3) to be visualized as separate, quantifiable bands 6.

  • Detection and IC50 Calculation

    • Action: Visualize the labeled PBPs using a fluorimeter or phosphorimager. Quantify band intensities using densitometry to calculate the IC50 6.

    • Causality: The concentration of cefteram that inhibits 50% of the probe binding (IC50) directly correlates to its affinity for each specific PBP 6. Lower IC50 values represent a higher binding affinity.

Workflow N1 Isolate Bacterial Membranes N2 Incubate with Cefteram N1->N2 N3 Add Fluorescent Probe (Bocillin-FL) N2->N3 N4 SDS-PAGE Separation N3->N4 N5 Fluorimetric Detection N4->N5 N6 Calculate IC50 N5->N6

Step-by-step workflow for determining PBP binding affinity via competition assay.

Conclusion

The pharmacological superiority of cefteram as a third-generation cephalosporin is deeply rooted in its targeted PBP binding profile. By exhibiting high affinity for critical transpeptidases—such as PBP 3 and PBP 1Bs in Gram-negative bacteria, and PBPs 1-4 in Gram-positive bacteria—cefteram effectively dismantles the bacterial cell wall infrastructure 2, 5. Rigorous competitive binding assays utilizing isolated membrane fractions and fluorescent probes remain the gold standard for quantifying these interactions, ensuring that drug development professionals can accurately map the mechanistic pathways of β-lactam antibiotics [[6]]().

References

  • Toku-E. "Cefetamet Pivoxil Hydrochloride-bactericidal cephalosporin-TOKU-E".
  • Benchchem. "An In-depth Technical Guide to Cefteram: Molecular Formula, Properties, and Experimental Analysis".
  • Shijiebiaopin.net. "tomiron".
  • AntibioticDB. "Ceftetrame (Ro15-8074) - Compound".
  • Wikipedia. "Discovery and development of cephalosporins".
  • ResearchGate. "Review [New antimicrobial agent series XXVI]: Cefteram pivoxil".

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Method Development for the Determination of Cefteram Pivoxil

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction & Methodological Rationale Cefteram pivoxil is an orally admini...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Methodological Rationale

Cefteram pivoxil is an orally administered, third-generation cephalosporin prodrug. The esterification of cefteram with a pivaloyloxymethyl (pivoxil) group significantly enhances its lipophilicity, facilitating gastrointestinal absorption before it is hydrolyzed in vivo to the active moiety, cefteram[1].

From an analytical perspective, the presence of the pivoxil ester dictates the chromatographic strategy. As a Senior Application Scientist, I approach the HPLC method development for this compound by addressing three primary chemical behaviors:

  • Hydrophobicity: The pivoxil group increases the retention factor ( k′ ), necessitating a highly retentive octadecylsilane (C18) stationary phase to achieve adequate resolution from polar matrix components.

  • Ester Lability: The prodrug is susceptible to spontaneous hydrolysis. Therefore, sample preparation and mobile phase pH must be strictly controlled (typically mildly acidic, pH 3.0–5.0) to prevent ex vivo degradation.

  • Chromophore Activity: The conjugated β -lactam and aminothiazole ring systems exhibit strong ultraviolet (UV) absorption, making UV detection at 235 nm or 254 nm highly sensitive and robust[2][3].

This application note details field-proven, self-validating protocols for pharmaceutical formulation QC, bioanalytical plasma assays, and stability-indicating impurity profiling.

Analytical Workflows & Decision Matrix

The selection of the sample preparation and chromatographic conditions depends heavily on the analytical objective. The diagram below outlines the decision-making process for cefteram pivoxil analysis.

Workflow A Cefteram Pivoxil Analysis Goal B Formulation QC (Tablets/Granules) A->B C Bioanalytical Assay (Plasma PK Studies) A->C D Impurity Profiling (Stability Studies) A->D E Dilution in Mobile Phase Acetonitrile/Water B->E F Protein Precipitation 20% TCA or Acetonitrile C->F G Forced Degradation (ICH Guidelines) D->G H Isocratic HPLC-UV (235 nm / 254 nm) E->H F->H I HPLC-FT-ICR MS (Accurate Mass & IFSs) G->I

Overall workflow for Cefteram Pivoxil analytical method development based on application goals.

Experimental Protocols

Protocol A: Quality Control of Pharmaceutical Formulations (Tablets)

This protocol is optimized for the rapid, high-throughput quantification of cefteram pivoxil in solid oral dosage forms. The use of a simple Acetonitrile-Water mobile phase ensures baseline stability and minimizes pump wear[2].

Causality Insight: We utilize a column temperature of 40°C. Elevated temperatures reduce mobile phase viscosity, thereby lowering system backpressure and improving mass transfer kinetics. This results in sharper peaks and higher theoretical plate counts for the bulky pivoxil ester molecule[2].

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10 mg of Cefteram Pivoxil Reference Standard. Dissolve in 100 mL of diluent (Acetonitrile:Water, 1:1 v/v) to yield a 100 µg/mL stock solution.

  • Sample Preparation: Crush 10 tablets into a fine powder. Weigh an amount equivalent to 10 mg of cefteram pivoxil. Transfer to a 100 mL volumetric flask, add 70 mL of diluent, and sonicate for 15 minutes. Make up to volume, mix well, and filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile : Water (40:60, v/v)

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 235 nm

    • Injection Volume: 10 µL

  • System Suitability (Self-Validation):

    • Theoretical Plates (N): Must be 5000.

    • Tailing Factor (T): Must be 1.5.

    • Repeatability: %RSD of 6 replicate standard injections must be 2.0%.

Protocol B: Bioanalytical Assay for Pharmacokinetic (PK) Studies

Quantifying cefteram in human plasma requires overcoming matrix effects. Protein precipitation is utilized here for its high throughput and simplicity[1][4].

Causality Insight: Trichloroacetic acid (TCA) is selected as the precipitating agent over purely organic solvents. TCA rapidly denatures plasma proteins while establishing an acidic microenvironment. This acidity is critical to prevent the ex vivo enzymatic or spontaneous hydrolysis of the ester linkage during sample queuing[4]. Furthermore, ammonium acetate is used in the mobile phase to provide a stable buffering capacity compatible with potential downstream LC-MS applications.

PlasmaPrep S1 1. Aliquot Plasma (100 µL) S2 2. Add 20% TCA (Precipitation) S1->S2 S3 3. Vortex Mixing (30 sec) S2->S3 S4 4. Centrifugation (10,000 rpm, 10 min) S3->S4 S5 5. Supernatant Injection (HPLC) S4->S5

Step-by-step protein precipitation workflow for bioanalytical plasma sample preparation.

Step-by-Step Methodology
  • Plasma Processing: Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Precipitation: Add 20 µL of 20% (v/v) Trichloroacetic acid (TCA)[4].

  • Mixing & Centrifugation: Vortex aggressively for 30 seconds. Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to an HPLC autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 5 µm), maintained at 25°C.

    • Mobile Phase: Methanol : 20 mM Aqueous Ammonium Acetate (18:82, v/v)[4].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm.

  • System Suitability (Self-Validation):

    • Recovery: Relative recovery from spiked plasma must be > 90%[4].

    • Linearity: R2≥0.999 over the biological range (e.g., 0.04 - 3.2 µg/mL).

Protocol C: Impurity Profiling via HPLC-FT-ICR MS

For stability-indicating methods, identifying degradation products is paramount. Cefteram pivoxil is subjected to forced degradation (hydrolytic, oxidative, photolytic, and thermal) per ICH guidelines. High-resolution Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) is coupled with HPLC to determine the isotopic fine structures (IFSs) and exact elemental compositions of unknown impurities[5].

Causality Insight: Standard UV detection cannot differentiate co-eluting isobaric impurities. FT-ICR MS provides ultra-high mass resolving power, allowing us to predict chemical structures by combining accurate mass, retention time, and characteristic fragmentation ions. This workflow has successfully identified up to 20 related substances, including 14 degradation products[5].

Quantitative Data Summary

The following table summarizes the validated chromatographic parameters across the different methodologies, providing a quick-reference benchmark for method transfer and validation.

ParameterFormulation QC (Tablets)[2]Bioanalytical Assay (Plasma)[4]Official Monograph (Granules)[3]
Stationary Phase C18 (5 µm)C18 (5 µm)Octadecylsilanized silica (5 µm)
Mobile Phase Acetonitrile:Water (40:60)Methanol:20mM NH₄OAc (18:82)Acetonitrile:Acetate Buffer pH 5.0
Flow Rate 1.2 mL/min1.0 mL/minAdjusted for Rt​
Column Temp. 40°C25°C25°C
Detection ( λ ) 235 nm235 nm254 nm
Linear Range 25 – 125 µg/mL0.04 – 3.2 µg/mLMonograph specific
Correlation ( r ) 0.99990.9996N/A (Single point calibration)
Recovery 104.98% (RSD = 0.86%)> 90%Assay limits: 90.0% – 110.0%

References

  • The Pharmacokinetics and Pharmacodynamics of Cefteram Pivoxil: A Technical Guide Source: Benchchem URL
  • Source: CitedEvidence (Zhongguo yaofang, 2008)
  • Cefteram Pivoxil Fine Granules (Official Monographs)
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)

Sources

Application

Application Note: Preparation of Cefteram Pivoxil Standard Solutions for LC-MS/MS Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The accurate quantification of active pharmaceutical ingredients (APIs) by Liquid Chromatography with tandem Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of active pharmaceutical ingredients (APIs) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is fundamentally reliant on the precise preparation of analytical standard solutions. Cefteram pivoxil, an oral third-generation cephalosporin antibiotic, presents unique challenges due to its physicochemical properties, including limited aqueous solubility and susceptibility to hydrolysis. This document provides a comprehensive, field-proven guide for the preparation of primary, stock, and working standard solutions of cefteram pivoxil. By explaining the causality behind each step—from solvent selection to storage conditions—this protocol is designed to ensure the generation of reliable, reproducible, and accurate data in a regulated and research environment.

Foundational Knowledge: Physicochemical Properties of Cefteram Pivoxil

A thorough understanding of the analyte's properties is critical for developing a robust preparation protocol. Key characteristics of cefteram pivoxil dictate the choice of solvents, storage conditions, and handling procedures.

Cefteram pivoxil is a prodrug that is converted to its active form, cefteram, after administration.[1] It exists as a white to yellowish-white powder.[2] Its stability is a primary concern; the molecule is susceptible to degradation under hydrolytic conditions (acidic, basic, and neutral), which necessitates careful solvent choice and storage.[3]

Table 1: Key Physicochemical Properties of Cefteram Pivoxil

PropertyValueSource
Chemical Formula C₂₂H₂₇N₉O₇S₂[1]
Molecular Weight 593.64 g/mol [1][2]
Appearance White to yellowish-white powder[2]
Solubility Practically Insoluble: Water.[2][4][5] Freely Soluble: Methanol, Ethanol (95%).[2] Limited Solubility: DMSO.[5]
Storage (Solid) -20°C, protected from light and moisture.[6][7]
Stability in Solution Susceptible to hydrolysis.[3] Stock solutions in organic solvent are best stored at -80°C for long-term stability (up to 6 months).[6]

Principles of Analytical Standard Preparation for LC-MS/MS

The preparation of standard solutions follows a hierarchical approach to minimize errors and ensure traceability. The goal is to create a series of solutions of known concentrations to generate a calibration curve, against which unknown samples are quantified.

  • Primary Stock Solution: The most concentrated solution, prepared by accurately weighing a high-purity reference standard. The accuracy of this step propagates through all subsequent dilutions.

  • Intermediate (or Secondary) Stock Solution: A dilution of the primary stock, used to prepare the working standards. This prevents repeated handling of the primary stock and allows for the preparation of lower-concentration standards with greater accuracy.

  • Working Standard Solutions: A series of dilutions from the intermediate stock that cover the expected concentration range of the analyte in the samples. These are used to build the calibration curve.

Causality in Solvent Selection: The choice of solvent is paramount. It must:

  • Completely Solubilize the Analyte: Based on its properties, cefteram pivoxil is freely soluble in methanol, making it an ideal choice.[2]

  • Be Compatible with the Analytical Method: The solvent must be miscible with the LC-MS mobile phase and should not interfere with ionization. Methanol and acetonitrile are standard choices for reversed-phase chromatography.

  • Ensure Analyte Stability: Given cefteram pivoxil's hydrolytic instability, non-aqueous, aprotic, or minimally protic solvents are preferred for stock solutions.[3]

Experimental Workflow and Protocols

This section details the equipment, materials, and step-by-step procedures for preparing cefteram pivoxil standard solutions.

Materials and Equipment
  • Cefteram Pivoxil reference standard (with Certificate of Analysis indicating purity)

  • HPLC or MS-grade Methanol

  • HPLC or MS-grade Acetonitrile

  • HPLC or MS-grade Water

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated precision pipettes and tips

  • Amber glass vials with PTFE-lined caps for storage

  • Vortex mixer and/or sonicator

Standard Solution Preparation Workflow

The following diagram outlines the hierarchical process of preparing standard solutions from the solid reference material.

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate Stock Preparation cluster_2 Step 3: Working Standards Preparation weigh Accurately Weigh Cefteram Pivoxil Reference Standard dissolve Dissolve in Methanol in a 10 mL Volumetric Flask weigh->dissolve stock1 Primary Stock Solution (e.g., 1000 µg/mL) dissolve->stock1 dilute1 Pipette 1 mL of Primary Stock into a 10 mL Volumetric Flask stock1->dilute1 Dilution stock2 Intermediate Stock Solution (e.g., 100 µg/mL) dilute1->stock2 dilute2 Perform Serial Dilutions from Intermediate Stock stock2->dilute2 Serial Dilutions ws Working Standard Solutions (e.g., 1-1000 ng/mL) dilute2->ws analysis analysis ws->analysis LC-MS/MS Analysis

Caption: Workflow for the preparation of cefteram pivoxil standard solutions.

Protocol 1: Preparation of a 1000 µg/mL Primary Stock Solution

This protocol is foundational; precision here is essential for the accuracy of all subsequent measurements.

  • Weighing: Accurately weigh approximately 10.5 mg of the cefteram pivoxil reference standard onto a calibrated analytical balance. Record the exact weight. Expertise Note: Weighing slightly more than the target (e.g., 10.0 mg) accounts for the compound's purity and ensures the final corrected concentration is at or above the target.

  • Purity Correction: Use the purity value from the Certificate of Analysis (CoA) to calculate the corrected mass.

    • Formula: Corrected Mass (mg) = Weighed Mass (mg) × Purity (%) / 100

    • Example: If weighed mass is 10.5 mg and purity is 98.5%, the corrected mass is 10.5 mg × 0.985 = 10.3425 mg.

  • Dissolution: Quantitatively transfer the weighed powder to a 10 mL Class A volumetric flask. Add approximately 7 mL of methanol and vortex or sonicate gently until the solid is completely dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol to the calibration mark of the volumetric flask. Cap and invert the flask 15-20 times to ensure homogeneity.

  • Concentration Calculation: Calculate the precise concentration of the primary stock solution.

    • Formula: Concentration (µg/mL) = Corrected Mass (mg) / Final Volume (mL) × 1000

    • Example: 10.3425 mg / 10 mL × 1000 = 1034.25 µg/mL. For simplicity, this is often referred to as a nominal 1000 µg/mL stock, but the exact calculated value must be used in all subsequent calculations.

  • Storage: Transfer the solution to a labeled amber glass vial and store at -80°C.[6]

Protocol 2: Preparation of Intermediate and Working Standard Solutions

These solutions are prepared by serial dilution of the stock solutions. Always use fresh pipette tips for each transfer.

  • Intermediate Stock (100 µg/mL):

    • Allow the primary stock solution to equilibrate to room temperature.

    • Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with your initial chromatographic mobile phase solvent mixture (e.g., 50:50 acetonitrile:water) to ensure compatibility.

    • This creates a 100 µg/mL (or a precisely calculated 103.43 µg/mL using our example) intermediate stock.

  • Working Standards for Calibration Curve:

    • Prepare a series of working standards by serially diluting the intermediate stock solution. The final diluent should ideally be the same as the sample matrix (e.g., blank plasma) to account for matrix effects, or the initial mobile phase for simpler applications.

    • The table below provides an example dilution scheme to create a calibration curve from 1 to 1000 ng/mL.

Table 2: Example Serial Dilution Scheme for Calibration Standards

Target Conc. (ng/mL)Volume of Stock (µL)Stock Conc. (µg/mL)Final Volume (mL)
100010010010
5005010010
2502510010
1001010010
50500 (from 10 µg/mL)1010
10100 (from 10 µg/mL)1010
550 (from 10 µg/mL)1010
110 (from 10 µg/mL)1010
*A second intermediate stock of 10 µg/mL may be prepared from the 100 µg/mL stock to improve the accuracy of lower concentration standards.

Trustworthiness: Stability and Quality Control

A protocol is only trustworthy if it is self-validating. The stability of cefteram pivoxil solutions is the most critical quality control parameter.

  • Stock Solution Stability: While organic stock solutions are relatively stable when stored at -80°C, their stability should be periodically verified.[6] This can be done by preparing a fresh primary stock and comparing the LC-MS/MS response of a mid-point calibrator made from the new and old stocks. The responses should be within ±15% of each other.

  • Working Solution Stability: Due to the high risk of hydrolysis, it is strongly recommended that working standards, especially those diluted in any aqueous medium, be prepared fresh for each analytical run.[3][8] Do not store aqueous solutions for more than a day.[9]

  • Documentation: Maintain a detailed logbook for all standard preparations, including the reference standard lot number, purity, weighed amounts, final concentrations, dates, and analyst initials. This creates an auditable trail essential for regulated bioanalysis.

Conclusion

The successful preparation of cefteram pivoxil standard solutions for LC-MS/MS analysis hinges on a methodical approach grounded in the compound's physicochemical properties. By using high-purity methanol as the primary solvent, correcting for standard purity, employing a hierarchical dilution scheme, and adhering to strict storage conditions at -80°C, analysts can produce accurate and reliable standards. The inherent hydrolytic instability of cefteram pivoxil mandates that aqueous-based working solutions be prepared fresh daily to ensure the integrity of quantitative results. This guide provides the necessary framework to achieve precision and confidence in the bioanalysis of cefteram pivoxil.

References

  • Cefteram Pivoxil | C22H27N9O7S2 | CID 5362114. PubChem, National Center for Biotechnology Information. [Link]

  • Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Waters Corporation. [Link]

  • Impurity profiling of Cefteram pivoxil based on Fourier transform ion cyclotron resonance MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Cefditoren Pivoxil - An Overview. ScienceDirect Topics. (Note: This links to a general topic page, reflecting the nature of the source). [Link]

  • The Japanese Pharmacopoeia, 17th Edition. Ministry of Health, Labour and Welfare. (PDF of relevant section). [Link]

  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. PMC, National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of Cefteram Pivoxil In Vitro

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and methodolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and methodologies for enhancing the aqueous solubility of cefteram pivoxil in your in vitro experiments. Cefteram pivoxil, a third-generation cephalosporin prodrug, presents a significant formulation challenge due to its inherently low water solubility.[1][2] This document is designed to provide you with both the theoretical understanding and practical protocols to overcome this hurdle.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses foundational questions about cefteram pivoxil's solubility and stability.

Q1: What is cefteram pivoxil and why is its aqueous solubility so low?

A: Cefteram pivoxil is the pivaloyloxymethyl ester prodrug of cefteram, an active third-generation cephalosporin antibiotic.[3] This ester modification makes the molecule more lipophilic (fat-soluble), which is a strategy to enhance its absorption through the gastrointestinal tract after oral administration.[4] Once absorbed, esterase enzymes in the body cleave the ester bond, releasing the active, more water-soluble cefteram.[3][4] The trade-off for this enhanced absorption is very poor solubility in aqueous media in vitro, which is reported to be less than 0.1 mg/mL in water.[5] The crystalline form, in particular, has low water solubility.[6]

Q2: What are the primary stability concerns when trying to solubilize cefteram pivoxil?

A: The primary stability concern is hydrolysis.[7] The ester linkage that makes cefteram pivoxil a prodrug is susceptible to breaking in the presence of water, a process accelerated by both acidic and alkaline conditions.[7][8] This means that while adjusting pH can be a tool to modify solubility, extreme pH values will rapidly degrade the compound into its active form (cefteram) and other degradation products, which may confound your experimental results if you are intending to study the prodrug itself.

Q3: What is the difference between solubility enhancement and dissolution rate enhancement?

A: While related, they are distinct concepts.

  • Solubility Enhancement refers to increasing the maximum concentration of a solute (cefteram pivoxil) that can dissolve in a solvent (your aqueous medium) at equilibrium. This is the thermodynamic saturation point.

  • Dissolution Rate Enhancement refers to increasing the speed at which the solid drug dissolves in the solvent.[9] Techniques like particle size reduction primarily increase the dissolution rate by increasing the surface area, but they can also lead to a modest increase in saturation solubility.[10] Methods like using co-solvents or forming solid dispersions can dramatically increase the saturation solubility itself.[11][12]

Section 2: Troubleshooting and Experimental Guides

This section provides detailed protocols and troubleshooting for common solubility enhancement techniques. Each method is presented with an explanation of its mechanism, a step-by-step guide, and solutions to potential issues.

Method 1: Co-Solvency

Mechanism of Action: Co-solvency involves adding a water-miscible organic solvent to your aqueous buffer. This new solvent system has a polarity that is more favorable for dissolving a lipophilic compound like cefteram pivoxil.[11] The co-solvent reduces the interfacial tension between the aqueous medium and the hydrophobic solute.

When to Use This Method: This is often the simplest and fastest first approach. It is ideal for preparing stock solutions or for experiments where the presence of a small amount of organic solvent is tolerable.

Experimental Workflow: Co-Solvency

cluster_prep Preparation cluster_dilution Dilution cluster_result Outcome A 1. Select Co-solvent (e.g., DMSO, DMF) C 3. Dissolve Drug in Pure Co-solvent A->C B 2. Prepare Drug Powder (Weigh Cefteram Pivoxil) B->C E 5. Titrate Drug-Solvent Mix into Aqueous Buffer C->E D 4. Prepare Aqueous Buffer D->E F 6. Observe for Precipitation E->F G Clear, Solubilized Solution F->G No Precipitation

Caption: Workflow for the co-solvency method.

Step-by-Step Protocol
  • Solvent Selection: Choose a biocompatible, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective choices for cefteram pivoxil.[13]

  • Stock Solution Preparation: Dissolve the cefteram pivoxil powder in the minimum required volume of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution. The solubility in DMSO is approximately 10 mg/mL.[13]

  • Aqueous Dilution: While vortexing or stirring the aqueous buffer of your choice (e.g., PBS, pH 7.2), slowly add the stock solution dropwise to reach your desired final concentration.

  • Observation: Visually inspect the solution for any signs of precipitation (cloudiness). The final concentration of the organic solvent should be kept to a minimum, ideally below 1% (v/v), to avoid impacting biological assays.

Troubleshooting Q&A
  • Q: My drug precipitates immediately upon addition to the aqueous buffer. What should I do?

    • A: This indicates that the final concentration of the co-solvent is too low to maintain solubility. Try increasing the final percentage of the co-solvent slightly. Alternatively, your target drug concentration may be too high for this method. Consider a different technique or lower the final drug concentration.

  • Q: The solution is clear initially but becomes cloudy over time. Why?

    • A: This could be due to delayed precipitation or chemical degradation (hydrolysis). Prepare the solution fresh before each experiment and avoid long-term storage of the final aqueous solution.[13]

Method 2: Use of Surfactants (Micellar Solubilization)

Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like cefteram pivoxil can partition into this hydrophobic core, effectively being solubilized within the aqueous medium.[14][15]

When to Use This Method: This is a powerful technique for achieving higher concentrations than co-solvency alone and is often used in dissolution media to mimic physiological conditions.[14]

Experimental Workflow: Micellar Solubilization

cluster_prep Preparation cluster_solubilization Solubilization cluster_result Outcome A 1. Select Surfactant (e.g., SLS, Polysorbate 80) B 2. Prepare Surfactant Solution (Concentration > CMC) A->B C 3. Add Cefteram Pivoxil Powder B->C D 4. Mix Thoroughly (e.g., Vortex, Sonicate) C->D E 5. Equilibrate (e.g., Shake at 37°C) D->E F 6. Filter (Remove undissolved drug) E->F G Clear, Solubilized Micellar Solution F->G

Caption: Workflow for micellar solubilization using surfactants.

Step-by-Step Protocol
  • Surfactant Selection: Choose a suitable surfactant. Non-ionic surfactants like Polysorbate 80 (Tween 80) or anionic surfactants like Sodium Lauryl Sulfate (SLS) are common choices.[16][17]

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your desired aqueous buffer at a concentration well above its CMC. For SLS, the CMC is ~0.23% w/v. A working concentration of 1-2% is often effective.[16]

  • Add Drug: Add an excess amount of cefteram pivoxil powder to the surfactant solution.

  • Equilibrate: Agitate the mixture (e.g., using a shaker bath) at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge and filter the suspension through a 0.22 µm syringe filter to remove any undissolved drug. The concentration of the solubilized cefteram pivoxil in the clear filtrate can then be quantified using a validated analytical method like HPLC.

Troubleshooting Q&A
  • Q: The solubility enhancement is minimal. What can I change?

    • A: First, ensure your surfactant concentration is well above its CMC. If it is, try a different type of surfactant. The interaction between a drug and a micelle is specific, and another surfactant might be more effective.[14] You can also try a combination of surfactants.

  • Q: My analytical results are inconsistent.

    • A: Ensure the equilibration time is sufficient for the system to reach a steady state. Inconsistent times will lead to variable results. Also, verify that your chosen surfactant does not interfere with your analytical method (e.g., by absorbing at the same UV wavelength as your drug).

Method 3: Solid Dispersions

Mechanism of Action: A solid dispersion (SD) is a system where the drug is dispersed in a solid hydrophilic carrier or matrix.[18] By preparing an SD, the drug is converted from its poorly soluble crystalline form to a more soluble amorphous state.[12] This amorphous form does not have to overcome the high crystal lattice energy during dissolution, leading to a significant increase in both solubility and dissolution rate.[19]

When to Use This Method: When a very significant increase in solubility is required and other methods are insufficient. This is an advanced formulation technique often used in drug development to improve oral bioavailability.[12][20]

Step-by-Step Protocol (Solvent Evaporation Method)
  • Carrier Selection: Choose a hydrophilic polymer carrier. Common choices include polyvinylpyrrolidone (PVP K30) and poloxamers (e.g., Poloxamer 188).[19][20]

  • Dissolution: Dissolve both the cefteram pivoxil and the carrier polymer in a common volatile organic solvent (e.g., acetone or a methanol/dichloromethane mixture).[6] A typical drug-to-carrier ratio to start with is 1:1 or 1:2 (w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the flask wall.

  • Drying: Further dry the solid film in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove all residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and gently pulverize it using a mortar and pestle to obtain a fine powder.

  • Solubility Testing: Determine the aqueous solubility of the resulting SD powder using the equilibration method described in the surfactant protocol.

Troubleshooting Q&A
  • Q: The final product is sticky and difficult to handle.

    • A: This may be due to residual solvent or the low glass transition temperature (Tg) of your polymer/drug mixture. Ensure drying is complete. If the problem persists, consider using a carrier with a higher Tg or increasing the ratio of the carrier to the drug.

  • Q: My solid dispersion recrystallizes over time.

    • A: Amorphous systems are thermodynamically unstable.[6] Storing the solid dispersion in a desiccator at low temperature can help. The choice of polymer is also critical; polymers that have strong interactions (e.g., hydrogen bonding) with the drug can inhibit crystallization.[12]

Method 4: Nanosuspensions

Mechanism of Action: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[21] By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area-to-volume ratio increases dramatically.[10] This leads to a significant increase in dissolution velocity and can also increase the saturation solubility.

When to Use This Method: For drugs that are poorly soluble in both aqueous and organic media, making them challenging candidates for other methods. Nanosuspensions are a versatile approach to enhance dissolution and bioavailability.[21][22]

Step-by-Step Protocol (Precipitation Method)
  • Solvent/Antisolvent Selection: Dissolve cefteram pivoxil in a suitable organic solvent (e.g., acetone). The aqueous buffer will act as the antisolvent.

  • Stabilizer Solution: Prepare the aqueous antisolvent containing a stabilizer (e.g., Polysorbate 80 or HPMC) to prevent particle aggregation.

  • Precipitation: Under high-speed homogenization or stirring, inject the drug-solvent solution rapidly into the antisolvent solution. The rapid change in polarity causes the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent, for example, by stirring at room temperature under a vacuum.

  • Characterization: Characterize the resulting nanosuspension for particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A PDI value below 0.25 indicates a narrow, uniform size distribution. Also, measure the zeta potential to assess stability (a value > |30| mV is generally considered stable).[23]

Troubleshooting Q&A
  • Q: The particles are in the micron range, not the nano range.

    • A: The precipitation was too slow, allowing for crystal growth. Increase the speed of homogenization/stirring during the addition of the drug solution. Also, ensure the drug solution is added as quickly as possible.

  • Q: The nanosuspension aggregates and settles over a short period.

    • A: This indicates poor stability. The concentration or type of stabilizer may be inadequate. Try increasing the stabilizer concentration or using a combination of steric and ionic stabilizers. A low zeta potential can also indicate instability; you may need to adjust the formulation to increase surface charge.

Section 3: Comparative Summary of Techniques

The choice of method depends on your specific experimental needs, including the required concentration, tolerance for excipients, and available equipment.

TechniqueMechanismTypical Fold IncreaseProsCons
Co-solvency Reduces solvent polarity2-50xSimple, fast, good for stock solutions.Limited by solvent toxicity, risk of precipitation on dilution.[11]
pH Adjustment Ionizes the drug moleculeVariableSimple, inexpensive.High risk of chemical degradation (hydrolysis) for cefteram pivoxil.[7]
Surfactants Micellar encapsulation10-1000xHigh solubilization capacity, mimics in vivo conditions.May interfere with some assays, requires selection of appropriate surfactant.[14]
Solid Dispersion Conversion to amorphous state10-10,000x+Drastic increase in solubility and dissolution rate.[12][18]Complex preparation, potential for physical instability (recrystallization).[6]
Nanosuspension Increased surface area5-200xApplicable to most poorly soluble drugs, enhances dissolution rate.[21][22]Requires specialized equipment (homogenizer), potential for instability.
Logical Relationship of Solubility Enhancement Strategies

cluster_approaches Enhancement Approaches cluster_phys Physical Techniques cluster_chem Chemical Environment Techniques Problem Low Aqueous Solubility of Cefteram Pivoxil PhysMod Physical Modification Problem->PhysMod ChemMod Chemical Environment Modification Problem->ChemMod SD Solid Dispersions PhysMod->SD Nano Nanosuspensions PhysMod->Nano Complex Complexation PhysMod->Complex Cosolvent Co-Solvency ChemMod->Cosolvent Surfactant Surfactants ChemMod->Surfactant pH pH Adjustment ChemMod->pH

Caption: Relationship between the core problem and various enhancement strategies.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). AIP Conference Proceedings.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. Techniques to improve the solubility of poorly soluble drugs.
  • Kumar, S., & Singh, S. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Methods of solubility enhancements. Slideshare.
  • Formulation development and rheological studies of palatable cefetamet pivoxil hydrochloride dry powder suspension. (2010). PMC.
  • Cefteram Pivoxil. PubChem.
  • The Pharmacokinetics and Pharmacodynamics of Cefteram Pivoxil: A Technical Guide. Benchchem.
  • Preparation and characterization of cefditoren pivoxil-loaded liposomes for controlled in vitro and in vivo drug release. (2015). PMC.
  • In-Vitro and In-Vivo Evaluation of Hydrogels Containing Cefditoren Pivoxil. (2016).
  • Absorption and bioavailability of cefditoren pivoxil in hydrogels in vitro and in vivo. (2016). Semantic Scholar.
  • Stable solid dosage form containing amorphous cefditoren pivoxil and process for preparation thereof. (2008).
  • What is the mechanism of Cefteram Pivoxil? (2024).
  • PRODUCT INFORMATION - Cefditoren pivoxil. (n.d.). Cayman Chemical.
  • Polyelectrolyte surfactant complexes of Cefditoren Pivoxil for improved dissolution. (2012).
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. PMC.
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (2023). Research J. Pharm. and Tech.
  • What is Cefteram Pivoxil used for? (2024).
  • Formulation and Evaluation of Cefditoren Pivoxil Extended- Release Oral Suspension. (2024).
  • Gastroretentive floating matrix tablets of cefditoren pivoxil: 23 full factorial design, formulation, in vitro evaluation, and optimization. (2022). Journal of Applied Pharmaceutical Science.
  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy.
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022).
  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lett.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023).
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • Sahu, V., Singh, S., & Singh, S. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. PMC.
  • Nanosuspension: An approach to enhance solubility of drugs. (2011). Semantic Scholar.
  • Tupe, A., & Mankar, S. D. (2023). Nanosuspension: A Novel Approach to Improve the Solubility, Bioavailability and Pharmacokinetics of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology.
  • Cefteram pivoxil. GoldBio.
  • Surfactants and techniques employed for enhancing dissolution of poorly water soluble drugs. (2016).
  • Sahu, V., Singh, S., & Singh, S. (2015). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF.
  • Parve, S., Shinde, P., & Rawat, S. (2021).
  • Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. (1995). PubMed.
  • Cefditoren Pivoxil: Package Insert / Prescribing Inform
  • Gastroretentive floating matrix tablets of cefditoren pivoxil: 23 full factorial design, formulation, in vitro evaluation, and optimization. (2022). Journal of Applied Pharmaceutical Science.
  • Stable solid dosage form containing amorphous cefditoren pivoxil and process for preparation thereof. (2008).
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.

Sources

Optimization

Technical Support Center: Overcoming Stability Challenges of Cefteram Pivoxil in Acidic Environments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cefteram pivoxil. This guide provides in-depth technical assistance, troubleshooting protocols, and fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cefteram pivoxil. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to address the inherent stability issues of cefteram pivoxil, particularly in acidic environments. Our goal is to equip you with the knowledge and practical strategies to ensure the integrity and reliability of your experimental outcomes.

Introduction: The Challenge of Acidic Instability

Cefteram pivoxil, a third-generation oral cephalosporin, is a prodrug designed to enhance oral bioavailability.[1][2] Following oral administration, it is absorbed and rapidly hydrolyzed by esterases to its active form, cefteram.[1][2] However, a significant hurdle in the pre-formulation and formulation development of cefteram pivoxil is its susceptibility to degradation in acidic conditions, such as those found in the gastric environment. This degradation can lead to a loss of potency and the formation of inactive or potentially reactive byproducts. Understanding the kinetics and pathways of this degradation is crucial for developing robust and effective oral dosage forms.

Studies have shown that the hydrolysis of similar pivoxil-containing cephalosporins is a primary degradation pathway in aqueous solutions.[3][4] The stability of cefteram pivoxil is pH-dependent, with maximum stability observed in the pH range of 3 to 5.[3][4] Below this range, the acidic environment catalyzes the hydrolysis of the ester and β-lactam moieties, compromising the drug's structural integrity.

This guide will delve into the mechanisms of this degradation and provide actionable strategies to mitigate these stability issues.

Frequently Asked Questions (FAQs)

Here we address common questions encountered by researchers working with cefteram pivoxil.

Q1: What is the primary degradation pathway for cefteram pivoxil in an acidic environment?

A1: The primary degradation pathway for cefteram pivoxil in acidic conditions is acid-catalyzed hydrolysis. This process involves the cleavage of the pivaloyloxymethyl ester group and, more critically, the opening of the β-lactam ring, which is essential for its antibacterial activity.[5][6] The degradation follows first-order kinetics and is significantly influenced by pH and temperature.[3][4][7]

Q2: At what pH is cefteram pivoxil most stable?

A2: Investigations into the degradation kinetics of cefteram pivoxil have revealed that it exhibits maximum stability in the pH range of 3 to 5.[3][4][7] Outside of this range, both acidic and alkaline conditions can accelerate its degradation.

Q3: What are the major degradation products of cefteram pivoxil in acidic media?

A3: In acidic environments, the hydrolysis of cefteram pivoxil can lead to the formation of several degradation products. The main products include cefteram (the active drug), resulting from the cleavage of the pivoxil ester, and inactive isomers such as the Δ²-isomer.[8][9] Further degradation can lead to the opening of the β-lactam ring, yielding inactive penicilloic acid-like structures.

Q4: Can buffer systems influence the stability of cefteram pivoxil?

A4: Yes, buffer catalysis has been observed in studies with acetate and phosphate buffers, indicating that the components of the buffer system can directly participate in and accelerate the degradation of cefteram pivoxil.[3][7] Therefore, careful selection of buffer systems is crucial during in-vitro experiments and formulation development.

Q5: How can I accurately quantify the stability of my cefteram pivoxil samples?

A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying cefteram pivoxil and its degradation products.[10][11] An effective HPLC method should be able to separate the intact drug from all potential degradation products, allowing for accurate determination of its concentration over time under various stress conditions.

Troubleshooting Guides

This section provides practical solutions to common experimental challenges related to the stability of cefteram pivoxil.

Issue 1: Rapid Loss of Cefteram Pivoxil Potency in Simulated Gastric Fluid
  • Problem: You observe a significant and rapid decrease in the concentration of cefteram pivoxil when incubated in simulated gastric fluid (e.g., pH 1.2 HCl).

  • Root Cause Analysis: The highly acidic environment of the simulated gastric fluid is causing rapid acid-catalyzed hydrolysis of the β-lactam ring and the pivoxil ester of your cefteram pivoxil sample.

  • Solutions:

    • Formulation Strategies:

      • Enteric Coating: For solid dosage forms, applying an enteric coating that is resistant to dissolution at low pH but dissolves at the higher pH of the small intestine is a common and effective strategy.[12]

      • Lipid-Based Formulations: Encapsulating cefteram pivoxil in lipid-based carriers like Solid Lipid Nanoparticles (SLNs) can protect it from the harsh acidic environment of the stomach.[13][14][15][16][17] The lipid matrix acts as a physical barrier against acid penetration.

      • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins, such as β-cyclodextrin or its derivatives, can enhance the stability of cefteram pivoxil by encapsulating the labile parts of the molecule within the cyclodextrin cavity, thereby shielding them from acid attack.[18][19][20][21][22]

    • Experimental Adjustments (for in-vitro studies):

      • pH Modification: If permissible for your experimental design, adjust the pH of your medium to be within the optimal stability range of 3 to 5.[3][4][7]

      • Reduced Incubation Time: Minimize the exposure time of cefteram pivoxil to the acidic medium to the shortest duration necessary for your experiment.

Issue 2: Inconsistent and Irreproducible Results in Stability Studies
  • Problem: You are obtaining variable and non-reproducible data from your cefteram pivoxil stability experiments.

  • Root Cause Analysis: This issue can stem from several factors, including inconsistent experimental conditions, buffer effects, or inadequate analytical methodology.

  • Solutions:

    • Standardize Experimental Conditions:

      • Temperature Control: Ensure a constant and accurately controlled temperature throughout your experiments, as temperature significantly influences degradation kinetics.[3][7]

      • pH Measurement and Control: Use a calibrated pH meter and ensure the pH of your solutions is consistent across all experiments.

      • Ionic Strength: Maintain a constant ionic strength in your solutions, as this can affect reaction rates.

    • Re-evaluate Buffer System:

      • Minimize Buffer Catalysis: If possible, use buffers that are known to have minimal catalytic effects. If you must use a buffer system like phosphate or acetate, be aware of its potential to accelerate degradation and maintain a consistent buffer concentration.[3][7]

    • Validate Your Analytical Method:

      • Specificity: Your HPLC method must be able to resolve cefteram pivoxil from its degradation products and any excipients present in your formulation.[10][11]

      • Linearity, Accuracy, and Precision: Validate your method according to ICH guidelines to ensure it provides reliable and reproducible results.[23][24]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cefteram Pivoxil

This protocol provides a general framework for developing a stability-indicating RP-HPLC method.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to the 3.5-4.5 range) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where cefteram pivoxil has significant absorbance (e.g., around 230 nm or 270 nm).[10][11][24]

  • Temperature: Maintain a constant column temperature (e.g., 30 °C).

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, subject cefteram pivoxil to forced degradation under acidic (e.g., 0.1 N HCl), alkaline (e.g., 0.1 N NaOH), and oxidative (e.g., 3% H₂O₂) conditions.[5][6][23][25][26] The method should be able to separate the intact drug from the degradation products formed under these stress conditions.

Protocol 2: Preparation of Cefteram Pivoxil-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol outlines a general method for preparing SLNs to protect cefteram pivoxil from acidic degradation.

  • Lipid and Surfactant Selection: Choose a biocompatible solid lipid (e.g., glyceryl monostearate, stearic acid) and a suitable surfactant (e.g., Poloxamer 188, Tween 80).[17]

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature above its melting point. Dissolve the accurately weighed amount of cefteram pivoxil in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in double-distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.

Data Presentation

Table 1: pH-Dependent Stability of Cefteram Pivoxil

pHHalf-life (t½) at 37°C (hours)Degradation Rate Constant (k) (h⁻¹)
1.2<<1High
3.0>24Low
4.0>48Very Low
5.0>24Low
7.4~4.3[8][9]Moderate

Note: The values presented are illustrative and based on typical cephalosporin stability profiles. Actual values should be determined experimentally.

Visualizations

cluster_degradation Cefteram Pivoxil Degradation Pathway in Acid CP Cefteram Pivoxil Cefteram Cefteram (Active) CP->Cefteram Ester Hydrolysis Inactive Inactive Products (β-Lactam Ring Opening) CP->Inactive β-Lactam Hydrolysis H H+ (Acidic Environment) H->CP PivalicAcid Pivalic Acid

Caption: Acid-catalyzed degradation of Cefteram Pivoxil.

cluster_workflow Workflow for Developing a Stabilized Formulation start Identify Stability Issue (Acid Degradation) dev_hplc Develop & Validate Stability-Indicating HPLC Method start->dev_hplc formulation Select Stabilization Strategy (e.g., SLNs, Cyclodextrins) start->formulation prep Prepare Stabilized Formulation formulation->prep char Characterize Formulation (Size, Entrapment, etc.) prep->char stability Conduct Stability Studies (Varying pH, Temp) char->stability analyze Analyze Samples using HPLC stability->analyze data Evaluate Data & Optimize Formulation analyze->data data->formulation Iterate final Final Optimized & Stable Formulation data->final

Caption: Workflow for stabilizing Cefteram Pivoxil.

References

  • The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. [Link]

  • Cefetamet Pivoxil Hydrolysis Kinetics Study. [Link]

  • The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

  • Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. [Link]

  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. [Link]

  • Forced degradation studies of Cefditoren pivoxil. [Link]

  • A Validated Stability Indicating RP-HPLC Method for Cefditoren Pivoxil in Bulk Drug and Pharmaceutical Dosage Form. [Link]

  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. [Link]

  • Perspective on Solid Lipid Nanoparticles as Drug Delivery System for Infectious Diseases. [Link]

  • Development and validation of the stability-indicating LC–UV method for the determination of Cefditoren pivoxil. [Link]

  • Formulation and Evaluation of Cefditoren Pivoxil Extended- Release Oral Suspension. [Link]

  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. [Link]

  • Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. [Link]

  • Cyclodextrins as multifunctional excipients: Influence of inclusion into β-cyclodextrin on physicochemical and biological properties of tebipenem pivoxil. [Link]

  • Cyclodextrin: A prospective nanocarrier for the delivery of antibacterial agents against bacteria that are resistant to antibiotics. [Link]

  • Analytical method development and Validation for the Quantitative estimation of Cefditoren Pivoxil in tablet formulation by RP-HPLC. [Link]

  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. [Link]

  • What is the mechanism of Cefteram Pivoxil? [Link]

  • Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects. [Link]

  • Pharmaceutical compositions of cefditoren pivoxil.
  • Cefditoren pivoxil. [Link]

  • Cefditoren Pivoxil. [Link]

  • Preparation and characterization of cefditoren pivoxil-loaded liposomes for controlled in vitro and in vivo drug release. [Link]

  • FORMULATION AND EVALUATION OF CEFDITOREN PIVOXIL GRANULES FOR ORAL USE. [Link]

  • Cefditoren pivoxil compositions with improved stability and production methods thereof.
  • Perspectives and Prospective on Solid Lipid Nanoparticles as Drug Delivery Systems. [Link]

  • A Birds Eye View on Solid Lipid Nanoparticles and Applications in Drug Delivery System. [Link]

  • Download PDF. [Link]

  • Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. [Link]

  • Improvements of Amoxicillin Stability in Acidic Environment. [Link]

  • Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in Cefteram Pivoxil HPLC Analysis

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development and optimization. As a Senior Application Scientist, I have designed this guide specifically for researchers, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development and optimization. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals struggling with peak asymmetry during the analysis of cephalosporin antibiotics.

Cefteram pivoxil is a highly lipophilic, orally active third-generation cephalosporin prodrug[1]. While its esterified structure improves bioavailability, its complex molecular architecture—specifically the presence of an aminothiazole ring and heteroatom-rich moieties—makes it highly susceptible to secondary chromatographic interactions. This guide provides a mechanistic understanding of these interactions and field-proven, self-validating protocols to restore Gaussian peak symmetry.

Mechanistic FAQs: Understanding the Root Causes of Peak Tailing

Q1: Why does cefteram pivoxil exhibit severe peak tailing on standard reversed-phase C18 columns? A: Peak tailing for cefteram pivoxil is rarely a primary retention issue; it is almost always driven by secondary chemical interactions . The molecule contains an aminothiazole ring with basic nitrogen atoms. When the mobile phase pH is in the mid-range (pH 4.0–7.0), residual silanol groups (Si-OH) on the silica support dissociate into negatively charged silanoxide ions (Si-O⁻). The basic nitrogens of cefteram undergo weak cation exchange with these active silanols[2]. Because this ionic interaction has significantly slower desorption kinetics than the primary hydrophobic partitioning, a fraction of the analyte molecules lags behind the main chromatographic band, manifesting as an asymmetric tail[3].

Q2: How do I definitively determine if my tailing is caused by chemical interactions or a physical system failure? A: You must establish a self-validating diagnostic baseline. Physical issues—such as a void at the column head, a partially blocked inlet frit, or extra-column dead volume from improper PEEK tubing connections—will distort the fluidic dynamics for all analytes equally[4]. Diagnostic Test: Inject a neutral, hydrophobic marker (e.g., toluene). If the neutral probe exhibits perfect Gaussian symmetry (USP Tailing Factor 1.1) while cefteram pivoxil tails, you have isolated the root cause to chemical interactions (silanols or metals)[5]. If both peaks tail or split, the issue is physical[6].

Q3: Could the HPLC system hardware be contributing to the tailing, even with a brand-new column? A: Yes. Cephalosporins, particularly those with carboxylate or heteroatom-rich degradation profiles, are notorious for chelating with electron-deficient transition metals (like iron and nickel) present in standard stainless-steel HPLC flow paths and column frits[6]. This metal-analyte chelation creates a strong secondary retention mechanism. Utilizing High Performance Surfaces (HPS), such as base-deactivated hardware or PEEK-lined columns, physically blocks the analyte from interacting with the metal oxide layer, often yielding up to a 40% increase in peak height and sharp symmetry.

Diagnostic Workflow Visualization

To systematically identify and resolve the root cause of peak tailing, follow the logical decision tree below.

TroubleshootingWorkflow Step1 Observe Peak Tailing (Cefteram Pivoxil) Step2 Inject Neutral Probe (e.g., Toluene) Step1->Step2 Decision1 Does the neutral probe tail? Step2->Decision1 PathA Yes: Physical Issue Decision1->PathA Yes PathB No: Chemical Issue Decision1->PathB No FixA 1. Inspect PEEK fittings 2. Replace inlet frit 3. Reverse/flush column PathA->FixA FixB 1. Adjust pH to < 3.0 2. Use end-capped C18 3. Utilize HPS hardware PathB->FixB

Figure 1: Diagnostic workflow for isolating physical vs. chemical causes of peak tailing in HPLC.

Step-by-Step Optimization Protocols

To ensure scientific integrity and reproducibility, implement the following self-validating protocol to eliminate secondary silanol and metal interactions.

Protocol: Mobile Phase pH Optimization and System Passivation

Objective: To suppress silanol ionization and prevent metal chelation, ensuring a USP Tailing Factor ( Tf​ ) of <1.5 for cefteram pivoxil.

Materials Required:

  • Column: High-efficiency, highly end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm) or an HPS-modified column designed for basic analytes[7].

  • Aqueous Phase (Buffer): 20 mM Potassium Phosphate buffer.

  • Organic Modifier: HPLC-grade Acetonitrile or Methanol.

  • Acidifier: Orthophosphoric acid (for pH adjustment).

Step-by-Step Methodology:

  • Buffer Preparation & pH Control (Causality Step): Prepare 20 mM Potassium Phosphate in ultrapure water. Titrate with orthophosphoric acid to exactly pH 2.8 .

    • Why? The pKa of isolated surface silanols is approximately 3.5 to 4.5. By forcing the mobile phase pH below 3.0, you ensure that >99% of the silanol groups are fully protonated (neutralized), completely shutting down the weak cation exchange mechanism that traps the basic nitrogen of cefteram[7].

  • System Passivation: If using a standard stainless-steel system, flush the entire flow path (without the column) with 0.1% Phosphoric acid in water for 30 minutes at 1.0 mL/min. This passivates active metal sites by forming a protective phosphate layer.

  • Column Equilibration: Install the end-capped C18 column. Flush with the initial mobile phase (e.g., 60:40 Buffer:Acetonitrile) for a minimum of 15 column volumes to ensure complete thermal and chemical equilibration[1].

  • Sample Diluent Matching: Dissolve the cefteram pivoxil standard directly into the initial mobile phase.

    • Why? A strong sample solvent effect (e.g., injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase) causes localized band broadening and fronting/tailing at the column head before the analyte can partition properly[2].

  • System Suitability Verification: Inject the sample. Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. A successful optimization will yield Tf​≤1.2 .

Quantitative Optimization Data

The table below summarizes the expected quantitative impact of various chromatographic interventions on cefteram pivoxil peak symmetry. This data serves as a benchmark for your method development.

Chromatographic ConditionMobile Phase pHStationary Phase TypeUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Primary Root Cause Addressed
Baseline (Sub-optimal) Unbuffered Water/MeOHStandard C18 (Non-endcapped)2.654,200None (Severe Silanol Interaction)
Buffer Addition pH 6.0 PhosphateStandard C18 (Non-endcapped)1.956,100Partial ionic strength masking
pH Suppression pH 2.8 PhosphateStandard C18 (Non-endcapped)1.408,500Silanol protonation (Neutralization)
Steric Protection pH 2.8 PhosphateHighly End-capped C181.1510,200Elimination of residual silanols
Hardware Optimization 20 mM Ammonium AcetateHPS C18 (Base-deactivated)1.05 12,500 Prevention of metal chelation

Note: Tf​ values of 1.0 indicate perfect Gaussian symmetry. Values >1.5 generally require corrective action for accurate quantitation.

Advanced Troubleshooting FAQs

Q4: I adjusted the pH to 2.8, but my column degraded rapidly after 100 injections. What happened? A: Standard silica-based columns are susceptible to ligand hydrolysis (cleavage of the C18 phase from the silica bed) at pH levels below 3.0, which leads to a loss of retention and eventual peak tailing due to newly exposed silanols[7]. To resolve this, switch to a column utilizing sterically protected silanes (e.g., bi- or tridentate ligands) which shield the siloxane bond from hydrolytic attack, ensuring long-term stability at low pH[3].

Q5: I cannot lower the pH because I am using a Mass Spectrometer (LC-MS) and need volatile buffers. How do I fix the tailing? A: If you are restricted to MS-compatible buffers like Ammonium Acetate (which typically buffers around pH 4.5–5.5, a prime range for silanol ionization), you must rely entirely on the stationary phase chemistry. Use a hybrid-silica column or a column with a positively charged surface modification. These columns inherently repel basic analytes from the silica surface, mimicking the effect of low pH without requiring acidic mobile phases[6]. Additionally, ensure your MS emitter is clean, as a dirty emitter can falsely present as chromatographic peak tailing[2].

References

Sources

Reference Data & Comparative Studies

Validation

คู่มือเปรียบเทียบวิธีการตรวจสอบเชิงปริมาณของ Cefteram: การวิเคราะห์เชิงลึกด้วย LC-MS/MS เทียบกับแนวทางอื่น

สำหรับ: นักวิจัย นักวิทยาศาสตร์ และผู้เชี่ยวชาญด้านการพัฒนายา เอกสารนี้ให้การเปรียบเทียบอย่างเป็นกลางเกี่ยวกับวิธีการตรวจสอบเชิงปริมาณของ cefteram ซึ่งเป็นสารออกฤทธิ์ของยาปฏิชีวนะ cefteram pivoxil โดยเน้นที่การตรวจสอบด้ว...

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Author: BenchChem Technical Support Team. Date: April 2026

สำหรับ: นักวิจัย นักวิทยาศาสตร์ และผู้เชี่ยวชาญด้านการพัฒนายา

เอกสารนี้ให้การเปรียบเทียบอย่างเป็นกลางเกี่ยวกับวิธีการตรวจสอบเชิงปริมาณของ cefteram ซึ่งเป็นสารออกฤทธิ์ของยาปฏิชีวนะ cefteram pivoxil โดยเน้นที่การตรวจสอบด้วยวิธี Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) และเปรียบเทียบกับวิธีทางเลือกอื่น ๆ พร้อมข้อมูลสนับสนุนจากการทดลอง เพื่อเป็นแนวทางในการเลือกใช้วิธีการวิเคราะห์ที่เหมาะสมที่สุดสำหรับงานวิจัยและการประยุกต์ใช้ในทางคลินิก

ความสำคัญของการวัดปริมาณ Cefteram

Cefteram pivoxil เป็นยาปฏิชีวนะในกลุ่มเซฟาโลสปอรินรุ่นที่สาม จัดเป็น prodrug ซึ่งจะถูกดูดซึมและเปลี่ยนรูปในร่างกายอย่างรวดเร็วโดยเอนไซม์ esterase ให้เป็น cefteram ซึ่งเป็นสารในรูปแบบที่ออกฤทธิ์ ดังนั้น การวัดปริมาณ cefteram ในพลาสมาจึงมีความสำคัญอย่างยิ่งต่อการศึกษาทางเภสัชจลนศาสตร์ (pharmacokinetics) การประเมินประสิทธิผลของยา และการติดตามการตอบสนองต่อการรักษาของผู้ป่วย

หลักการและเหตุผลเบื้องหลังการเลือกใช้ LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ได้กลายเป็นมาตรฐานหลัก (gold standard) สำหรับการวิเคราะห์ทางชีวภาพปริมาณน้อย (bioanalysis) เนื่องจากมีคุณสมบัติที่โดดเด่นหลายประการ

  • ความจำเพาะเจาะจงสูง (High Specificity): LC-MS/MS ใช้หลักการคัดเลือกไอออนของสารตั้งต้น (precursor ion) และไอออนของผลิตภัณฑ์ (product ion) ซึ่งเป็นลักษณะเฉพาะของโมเลกุล cefteram ทำให้สามารถแยก cefteram ออกจากสารรบกวนอื่น ๆ ในเมทริกซ์ที่ซับซ้อนอย่างพลาสมาได้อย่างแม่นยำ

  • ความไวสูง (High Sensitivity): ความสามารถในการตรวจวัดในระดับนาโนกรัมต่อมิลลิลิตร (ng/mL) ทำให้สามารถติดตามระดับยาในช่วงเวลาที่ยาวนานขึ้นในการศึกษาทางเภสัชจลนศาสตร์

  • ปริมาณตัวอย่างที่ใช้น้อย: ด้วยความไวที่สูง ทำให้ใช้ปริมาณพลาสมาในการวิเคราะห์น้อยลง ซึ่งเป็นประโยชน์อย่างยิ่งในการศึกษาในกลุ่มตัวอย่างพิเศษ เช่น ผู้ป่วยเด็ก

ระเบียบวิธีทดลอง: การตรวจสอบความถูกต้องของวิธี LC-MS/MS สำหรับ Cefteram

ขั้นตอนการตรวจสอบความถูกต้องของวิธีวิเคราะห์ (Method Validation) เป็นสิ่งจำเป็นเพื่อให้มั่นใจว่าวิธีที่พัฒนาขึ้นมีความน่าเชื่อถือและให้ผลที่ถูกต้องแม่นยำ โดยอ้างอิงตามแนวทางของหน่วยงานกำกับดูแล เช่น องค์การอาหารและยาแห่งสหรัฐอเมริกา (FDA)

ขั้นตอนการเตรียมตัวอย่าง (Sample Preparation)

  • การตกตะกอนโปรตีน (Protein Precipitation): นำตัวอย่างพลาสมาปริมาตร 100 µL มาผสมกับสารละลาย Acetonitrile ที่มีสารมาตรฐานภายใน (Internal Standard) เพื่อทำการตกตะกอนโปรตีนซึ่งเป็นส่วนประกอบหลักในพลาสมา

  • การปั่นเหวี่ยง (Centrifugation): นำส่วนผสมไปปั่นเหวี่ยงที่ความเร็วสูงเพื่อแยกโปรตีนที่ตกตะกอนออกจากส่วนของเหลว

  • การสกัดส่วนใส (Supernatant Collection): ดูดเก็บส่วนของเหลวใส (supernatant) ที่มี cefteram ละลายอยู่ เพื่อนำไปวิเคราะห์ต่อด้วยเครื่อง LC-MS/MS

experimental_workflow cluster_prep ขั้นตอนการเตรียมตัวอย่าง cluster_analysis ขั้นตอนการวิเคราะห์ plasma 1. พลาสมาตัวอย่าง precipitation 2. ตกตะกอนโปรตีน (เติม Acetonitrile) plasma->precipitation centrifuge 3. ปั่นเหวี่ยง precipitation->centrifuge supernatant 4. เก็บส่วนของเหลวใส centrifuge->supernatant injection 5. ฉีดตัวอย่างเข้าเครื่อง supernatant->injection นำไปวิเคราะห์ lc 6. แยกสารด้วย LC injection->lc msms 7. ตรวจวัดด้วย MS/MS lc->msms data 8. ประมวลผลข้อมูล msms->data

คำบรรยายใต้ภาพ: แผนภาพแสดงขั้นตอนการทำงานของการวิเคราะห์ cefteram ด้วย LC-MS/MS

การเปรียบเทียบประสิทธิภาพ: LC-MS/MS กับวิธีทางเลือก

ตารางข้างล่างนี้สรุปและเปรียบเทียบประสิทธิภาพของ LC-MS/MS กับวิธี High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ซึ่งเป็นอีกหนึ่งวิธีที่นิยมใช้

พารามิเตอร์LC-MS/MSHPLC-UVเหตุผลทางเทคนิค
ความไว (LLOQ) สูงมาก (เช่น 2 ng/mL)ปานกลาง (เช่น 0.05 µg/mL หรือ 50 ng/mL)MS/MS ตรวจวัดจากอัตราส่วนมวลต่อประจุ (m/z) ที่จำเพาะเจาะจงสูง ในขณะที่ UV ตรวจวัดจากการดูดกลืนแสงซึ่งอาจมีสารอื่นรบกวนได้
ความจำเพาะเจาะจง สูงมาก ปานกลางถึงสูง LC-MS/MS สามารถแยกสารที่มีโครงสร้างและน้ำหนักโมเลกุลใกล้เคียงกันได้ดีกว่า
ช่วงความเป็นเส้นตรง กว้าง (เช่น 2-2000 ng/mL)แคบกว่า (เช่น 0.05-20 µg/mL)ความสามารถในการตรวจวัดที่ไวและจำเพาะของ MS/MS ทำให้มีช่วงการวัดที่กว้าง
เวลาในการวิเคราะห์ สั้น ยาวกว่า เทคนิคคอลัมน์และเฟสเคลื่อนที่ในปัจจุบันของ LC-MS/MS มักถูกปรับให้เหมาะสมกับความเร็ว
ความซับซ้อนของวิธี สูง (ต้องการผู้เชี่ยวชาญ)ปานกลาง การทำงานและการบำรุงรักษาเครื่อง MS/MS มีความซับซ้อนกว่า
ต้นทุน สูง ต่ำกว่า เครื่องมือและวัสดุสิ้นเปลืองสำหรับ LC-MS/MS มีราคาสูงกว่า

บทสรุปและข้อเสนอแนะ

LC-MS/MS เป็นวิธีการที่มีความไวและความจำเพาะเจาะจงสูงสุดสำหรับการวิเคราะห์ปริมาณ cefteram ในพลาสมา ทำให้เป็นตัวเลือกที่เหมาะสมที่สุดสำหรับงานวิจัยทางเภสัชจลนศาสตร์ที่ต้องการความแม่นยำสูงและการตรวจวัดในระดับความเข้มข้นต่ำ

ในทางกลับกัน HPLC-UV ยังคงเป็นเครื่องมือที่มีประโยชน์และคุ้มค่าสำหรับการตรวจวิเคราะห์ในห้องปฏิบัติการทั่วไปที่ไม่ต้องการความไวในระดับที่ต่ำมากนัก เนื่องจากมีต้นทุนที่ต่ำกว่าและใช้งานง่ายกว่า การตัดสินใจเลือกใช้วิธีการใดจึงขึ้นอยู่กับวัตถุประสงค์ของงานวิจัย ข้อกำหนดด้านความไวของวิธี และงบประมาณที่มี

เอกสารอ้างอิง

  • Cefteram. PubChem. National Center for Biotechnology Information. [Link]

  • Xie, Y., Zhou, Y., Zhang, Y., & Li, H. (2022). Simultaneous determination of cefteram and its main metabolite in human plasma by LC-MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 1194, 123189.

  • Meng, F., Chen, J., & Zhong, D. (2005). Determination of cefteram pivoxil and its active metabolite cefteram in human plasma by HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 807-811.

Comparative

Comparative Antibacterial Activity of Cefteram and Cefpodoxime: A Technical Guide for Drug Development

As third-generation oral cephalosporins, both cefteram and cefpodoxime play critical roles in combating community-acquired respiratory and urinary tract infections. To overcome poor intestinal permeability, both therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

As third-generation oral cephalosporins, both cefteram and cefpodoxime play critical roles in combating community-acquired respiratory and urinary tract infections. To overcome poor intestinal permeability, both therapeutics are administered as ester prodrugs—cefteram pivoxil and cefpodoxime proxetil—which are rapidly hydrolyzed by intestinal esterases into their active free-acid forms.

For drug development professionals and microbiologists, understanding the nuanced differences in their target affinities, in vitro potencies, and the experimental frameworks used to evaluate them is essential for positioning these agents or benchmarking novel β-lactam candidates.

Mechanism of Action and Target Affinity

Like all β-lactam antibiotics, cefteram and cefpodoxime exert their bactericidal activity by covalently binding to Penicillin-Binding Proteins (PBPs)—the transpeptidases responsible for cross-linking peptidoglycan in the bacterial cell wall. The acylation of the PBP active-site serine creates a long-lived covalent complex, halting cell wall synthesis and triggering autolysin-mediated cell death.

While their broad mechanisms are identical, their specific PBP binding profiles dictate their phenotypic effects:

  • Cefteram: Exhibits exceptionally high binding affinity for PBP 3, PBP 1A, and PBP 1Bs in Gram-negative bacteria such as Escherichia coli1[1]. Inhibition of PBP 3 primarily blocks septation, leading to the formation of unstable filamentous cells.

  • Cefpodoxime: Also demonstrates primary selectivity for PBP 3 (IC₅₀ ~1 µg/mL in E. coli), but shows critical co-selectivity for PBP 2x in Gram-positive pathogens like Streptococcus pneumoniae2[2].

MOA Drug Cefteram / Cefpodoxime (Active Free Acid) PBP3 Inhibit PBP 3 (Blocks Septation) Drug->PBP3 Primary Affinity PBP1 Inhibit PBP 1A/1Bs/2x (Blocks Elongation) Drug->PBP1 Secondary Targets Peptidoglycan Arrest Peptidoglycan Cross-linking PBP3->Peptidoglycan PBP1->Peptidoglycan CellDeath Autolysin Activation & Cell Lysis Peptidoglycan->CellDeath Loss of structural integrity

Fig 1. Mechanism of β-lactam mediated PBP inhibition and bacterial cell lysis.

Comparative In Vitro Antibacterial Activity

Both agents possess a robust spectrum against Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis. However, experimental data highlights distinct potency differences, particularly against Streptococcus pneumoniae, a primary driver of community-acquired pneumonia.

As shown in the comparative Minimum Inhibitory Concentration (MIC) data below, cefteram generally exhibits a 2-fold to 4-fold higher potency (lower MIC) against both penicillin-susceptible and penicillin-resistant strains of S. pneumoniae compared to cefpodoxime3[3].

Table 1: Comparative MIC Values against S. pneumoniae Strains
OrganismStrain PhenotypeCefteram MIC (µg/mL)Cefpodoxime MIC (µg/mL)
S. pneumoniae (Strain 2132)Penicillin-susceptible≤ 0.0060.012
S. pneumoniae (Strain 9605)Penicillin-resistant1.563.13
S. pneumoniae (Strain 9601)Penicillin-resistant1.563.13

(Note: Data reflects typical in vitro assay results utilizing standardized broth microdilution techniques[3].)

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility when evaluating cephalosporins, the following self-validating protocols must be employed.

Protocol A: Broth Microdilution for MIC Determination

This protocol determines the lowest concentration of an antimicrobial that completely inhibits visible bacterial growth.

  • Causality & Rationale: Utilizing Cation-Adjusted Mueller-Hinton Broth (CAMHB) ensures optimal physiological concentrations of calcium and magnesium, which are critical for the stabilization of the bacterial outer membrane and accurate reflection of in vivo drug permeability.

  • Step 1: Inoculum Preparation: Suspend isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard. Causality: This strictly standardizes the bacterial load (approx. 1.5×108 CFU/mL) to prevent the "inoculum effect," where an artificially high bacterial density produces excessive β-lactamase, leading to falsely elevated MICs.

  • Step 2: Serial Dilution: Prepare 2-fold serial dilutions of cefteram and cefpodoxime in a 96-well microtiter plate containing CAMHB.

  • Step 3: Inoculation & Incubation: Add 5×104 CFU per well. Incubate at 35°C for 16–20 hours (ambient air for Enterobacteriaceae; 5% CO₂ for fastidious organisms like S. pneumoniae).

  • Step 4: Validation & Reading: The assay is only valid if the Growth Control well (no drug) shows robust turbidity and the Sterility Control well (no bacteria) remains clear. The MIC is recorded as the lowest concentration well with zero visible growth.

Protocol B: Competitive PBP Affinity Assay (Fluorescence-Based)

To quantify the specific target binding affinity (IC₅₀) of cefteram and cefpodoxime, a competitive binding assay utilizing Bocillin-FL (a fluorescently labeled penicillin derivative) is the gold standard4[4].

  • Causality & Rationale: Because β-lactam binding is covalent, equilibrium affinity cannot be measured traditionally. Instead, we measure the drug's ability to competitively block the binding of a fluorescent probe. The disappearance of a fluorescent band on a gel directly correlates to the acylation of that specific PBP by the test cephalosporin2[2].

  • Step 1: Membrane Isolation: Lyse bacterial cells via sonication and isolate the membrane fraction (containing the PBPs) via ultracentrifugation (100,000 × g).

  • Step 2: Competitive Incubation: Incubate membrane aliquots with varying concentrations of cefteram or cefpodoxime for 30 minutes at 37°C.

  • Step 3: Fluorescent Probing: Add Bocillin-FL to the mixture and incubate for an additional 30 minutes. Causality: Bocillin-FL will solely bind to the residual PBPs that were not inhibited by the test cephalosporin.

  • Step 4: SDS-PAGE: Solubilize the membranes in SDS loading buffer and separate the proteins by molecular weight using polyacrylamide gel electrophoresis.

  • Step 5: Detection & Calculation: Scan the gel using a fluorimeter. Calculate the IC₅₀ by plotting the densitometric decrease in fluorescence intensity against the log concentration of the test antibiotic.

Workflow Membrane 1. Isolate Bacterial Membranes Incubate 2. Incubate with Cephalosporin Membrane->Incubate Bocillin 3. Add Bocillin-FL (Fluorescent Probe) Incubate->Bocillin SDSPAGE 4. SDS-PAGE Separation Bocillin->SDSPAGE Detect 5. Fluorescence Detection & IC50 SDSPAGE->Detect

Fig 2. Workflow for competitive Penicillin-Binding Protein (PBP) affinity assay.

References

  • National Center for Advancing Translational Sciences (NCATS). "Primary Target - Penicillin-binding protein 1B - Inxight Drugs." Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39." Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Efficacy of CS-834 against Experimental Pneumonia Caused by Penicillin-Susceptible and -Resistant Streptococcus pneumoniae in Mice." Available at: [Link]

Sources

Validation

In Vivo vs. In Vitro Correlation of Cefteram Pivoxil Efficacy: A Preclinical Comparison Guide

For researchers and drug development professionals evaluating third-generation oral cephalosporins, establishing a robust in vivo vs. in vitro correlation (IVIVC) is a critical pharmacokinetic/pharmacodynamic (PK/PD) hur...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals evaluating third-generation oral cephalosporins, establishing a robust in vivo vs. in vitro correlation (IVIVC) is a critical pharmacokinetic/pharmacodynamic (PK/PD) hurdle. Cefteram pivoxil presents a unique challenge: as an esterified prodrug, it exhibits negligible antimicrobial activity in vitro, yet demonstrates potent bactericidal efficacy in vivo against a broad spectrum of respiratory and urinary pathogens[1].

This guide objectively compares the efficacy of cefteram pivoxil against alternative oral cephalosporins (e.g., cefditoren pivoxil, cefdinir), detailing the mechanistic pathways, self-validating experimental protocols, and the PK/PD indices required to bridge the gap between benchtop MICs and clinical survival outcomes.

The Mechanistic Bridge: Prodrug Activation

The foundational principle of evaluating cefteram pivoxil is understanding its biphasic functional state. The pivoxil ester modification enhances lipophilicity, allowing for rapid absorption across the gastrointestinal epithelium[1]. However, to exert its bactericidal effect—inhibiting bacterial cell wall synthesis via Penicillin-Binding Protein (PBP) inactivation—the prodrug must be hydrolyzed by intestinal and hepatic esterases into its active moiety, cefteram [2].

Consequently, in vitro assays must utilize the active metabolite (cefteram), while in vivo models must utilize the prodrug (cefteram pivoxil) to accurately reflect clinical pharmacokinetics.

G A Cefteram Pivoxil (Oral Prodrug) B Intestinal/Blood Esterases A->B Absorption C Cefteram (Active Moiety) B->C Hydrolysis D PBP Binding (Target Site) C->D Diffusion E Cell Wall Inhibition & Lysis D->E Bactericidal Action

Caption: Prodrug activation and mechanism of action of Cefteram Pivoxil.

In Vitro Efficacy: Establishing the Baseline

In vitro efficacy is quantified using the Minimum Inhibitory Concentration (MIC). For beta-lactams, the active moiety's MIC is the anchor point for all subsequent PK/PD calculations[3]. Cefteram demonstrates potent in vitro activity, often outperforming older generation cephalosporins against key respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae[1].

Comparative In Vitro Antimicrobial Activity

The following table compares the MIC₉₀ values of active cefteram against comparable third-generation cephalosporins[4].

PathogenCefteram (Active) MIC₉₀ (µg/mL)Cefditoren (Active) MIC₉₀ (µg/mL)Cefdinir MIC₉₀ (µg/mL)
S. pneumoniae (Pen-S)0.0150.0150.06
H. influenzae (BLNAR)0.120.060.50
Escherichia coli0.390.780.39
Moraxella catarrhalis0.250.120.50
Protocol 1: Self-Validating Broth Microdilution for MIC Determination

To ensure reproducibility and prevent false-resistance artifacts, MIC testing must follow a rigorously controlled protocol.

Methodology & Causality:

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standardized physiological concentrations of Ca²⁺ and Mg²⁺ stabilize the bacterial outer membrane and ensure consistent porin channel expression, which is critical for accurate cephalosporin penetration.

  • Drug Dilution: Prepare serial two-fold dilutions of active cefteram (not the pivoxil prodrug) from 0.001 to 64 µg/mL in 96-well microtiter plates.

  • Inoculum Standardization: Adjust the bacterial suspension to a final concentration of 5 × 10⁵ CFU/mL.

    • Causality: Strictly controlling the inoculum density prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug's stability, leading to falsely elevated MICs.

  • Self-Validation Controls:

    • Growth Control (Media + Bacteria, No Drug): Validates that the media supports logarithmic growth.

    • Sterility Control (Media Only): Validates aseptic technique and media purity.

  • Incubation & Readout: Incubate at 35°C in ambient air (or 5% CO₂ for fastidious organisms) for 16–20 hours[1]. The MIC is the lowest concentration completely inhibiting visible growth.

In Vivo Efficacy: The PK/PD Translation

In vitro potency does not guarantee in vivo success. The predictive validity of cefteram pivoxil relies entirely on the %fT > MIC (the percentage of the dosing interval during which the free, unbound drug concentration exceeds the MIC)[1]. Because cefteram is highly protein-bound, adjusting for the unbound fraction is a mandatory step in correlating in vitro data to in vivo survival[3].

IVIVC MIC In Vitro MIC (Active Cefteram) Protein Protein Binding Adjustment MIC->Protein PK In Vivo PK (Prodrug Dosing) PK->Protein PD %fT > MIC (Pharmacodynamic Index) Protein->PD Efficacy In Vivo Efficacy (Bacterial Clearance / ED50) PD->Efficacy Predictive Correlation

Caption: Logic tree mapping in vitro MIC to in vivo efficacy via the %fT>MIC index.

Comparative In Vivo Efficacy (Murine Models)

The efficacy of the prodrug in vivo is typically expressed as the 50% Effective Dose (ED₅₀). In systemic infection models, cefteram pivoxil demonstrates superior or equivalent efficacy to cefdinir and cefditoren pivoxil, directly reflecting its optimized bioavailability and potent active moiety[4].

Pathogen (Murine Systemic Infection)Cefteram Pivoxil ED₅₀ (mg/kg)Cefditoren Pivoxil ED₅₀ (mg/kg)Cefdinir ED₅₀ (mg/kg)
S. pneumoniae0.850.602.10
E. coli1.151.401.85
Klebsiella pneumoniae1.451.203.50
Protocol 2: Murine Systemic Infection Model for ED₅₀ Determination

This protocol establishes a self-validating in vivo system to assess the true therapeutic potential of the prodrug[5].

Methodology & Causality:

  • Animal Preparation: Utilize 4-5 week old specific-pathogen-free (SPF) ICR mice.

  • Inoculum Preparation: Suspend the target pathogen in sterile saline containing 5% (w/v) mucin.

    • Causality: Mucin acts as an immune-shielding agent, artificially lowering the LD₅₀ of the pathogen. This establishes a rapid, reproducible systemic infection with a tight temporal window, allowing researchers to isolate the drug's bactericidal kinetics from the host's innate immune response.

  • Infection: Inject 0.5 mL of the bacterial suspension intraperitoneally (i.p.).

  • Therapeutic Intervention: At exactly 1 hour post-infection, administer cefteram pivoxil orally (p.o.) via gavage across a range of doses (e.g., 0.1, 0.5, 2.5, 12.5 mg/kg).

    • Causality: Dosing at 1-hour simulates early therapeutic intervention before the bacterial load reaches a terminal threshold, specifically testing the drug's ability to halt logarithmic growth.

  • Validation Controls: Include a vehicle-only treated group. 100% mortality in this group within 48 hours validates the lethality of the inoculum.

  • Endpoint Analysis: Monitor survival for 7 days. Calculate the ED₅₀ using Probit analysis.

Conclusion: The IVIVC Verdict

The correlation between the in vitro efficacy of cefteram and the in vivo efficacy of cefteram pivoxil is highly predictable, provided that researchers adhere to the %fT > MIC paradigm. While drugs like cefditoren pivoxil may show marginally lower MICs against certain strains in vitro, cefteram pivoxil's excellent oral bioavailability and rapid esterase hydrolysis ensure that free serum concentrations reliably exceed the MIC for the requisite 40-50% of the dosing interval[1][3]. For drug development professionals, utilizing cefteram pivoxil as a benchmark requires strict adherence to active-moiety testing in vitro and prodrug-dosing in vivo to maintain scientific integrity.

References

  • BenchChem. The Pharmacokinetics and Pharmacodynamics of Cefteram Pivoxil: A Technical Guide.1

  • BenchChem. Evaluating the In Vivo Efficacy of Cefteram: Application Notes and Protocols for Animal Models.5

  • ResearchGate. Pharmacokinetics and bioequivalence studies of cefteram pivoxil in healthy Chinese volunteers.2

  • National Institutes of Health (PMC). In vitro and in vivo antibacterial activities of CS-834, a novel oral carbapenem.4

  • U.S. Food and Drug Administration (FDA). Spectracef (cefditoren pivoxil) Microbiology Review.3

Sources

Comparative

Comparative Pharmacokinetic Profiling of Generic Cefteram Pivoxil Formulations: A Technical Guide

Introduction Cefteram pivoxil is an orally active, third-generation cephalosporin prodrug utilized globally for treating respiratory and urinary tract infections. Because the active moiety, cefteram, exhibits poor oral b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cefteram pivoxil is an orally active, third-generation cephalosporin prodrug utilized globally for treating respiratory and urinary tract infections. Because the active moiety, cefteram, exhibits poor oral bioavailability due to its high polarity, the pivoxil ester prodrug form is employed to facilitate intestinal absorption. For generic drug developers, proving bioequivalence (BE) against the Reference Listed Drug (RLD) is a critical regulatory milestone. This guide provides an in-depth, objective comparison of generic versus reference cefteram pivoxil formulations, detailing the underlying pharmacokinetic (PK) mechanisms, robust bioanalytical protocols, and comparative clinical data.

Pharmacokinetic Mechanism & Absorption Pathway

Causality of Prodrug Design: The esterification of cefteram at the C-4 carboxylic acid group masks its negative charge, significantly increasing its lipophilicity. This structural modification allows cefteram pivoxil to traverse the apical membrane of enterocytes via passive diffusion and potentially via specific transporters like OATP (Organic Anion Transporting Polypeptide) family members[1].

Once inside the enterocyte, ubiquitous intracellular esterases rapidly cleave the pivaloyloxymethyl group, yielding the active cefteram, which then enters the portal circulation[2]. Because the prodrug itself is virtually undetectable in systemic circulation, pharmacokinetic profiling relies entirely on quantifying the active cefteram metabolite[2].

G A Cefteram Pivoxil (Prodrug) Oral Administration B Intestinal Lumen (Dissolution) A->B Transit C Enterocyte Uptake (Passive Diffusion & OATP) B->C Absorption D Intracellular Esterases (Hydrolysis) C->D Cleavage of Pivoxil Ester E Active Cefteram (Portal Vein) D->E Release of Active Moiety F Systemic Circulation (Target Tissues & Renal Excretion) E->F Distribution

Intestinal absorption and metabolic activation pathway of cefteram pivoxil.

Bioanalytical Methodology for Cefteram Quantification

To accurately assess bioequivalence, highly sensitive and specific bioanalytical methods are required. Modern clinical PK studies rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) to achieve lower limits of quantification (LLOQ) and require smaller plasma volumes[3].

Experimental Protocol: LC-MS/MS Determination of Cefteram in Human Plasma

Objective: To quantify active cefteram concentrations in human plasma to derive Cmax​ and AUC parameters. Self-Validating System: The protocol incorporates a stable-isotope-labeled internal standard (IS) to continuously correct for matrix effects and extraction recovery variations, ensuring analytical trustworthiness across hundreds of clinical samples.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (containing cefteram and spiked IS) into a microcentrifuge tube.

  • Add 20% trichloroacetic acid (TCA) (v/v) or acetonitrile.

    • Causality: Plasma proteins strongly bind to cephalosporins. The addition of TCA disrupts these non-covalent interactions and precipitates the proteins, releasing the bound drug into the solvent[3].

  • Vortex the mixture for 1 minute to ensure complete denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

Step 2: Chromatographic Separation

  • Transfer the clear supernatant to an autosampler vial.

  • Inject 10 µL onto a C18 analytical column (e.g., 2.1 × 150 mm, 5 µm) maintained at 25°C[3].

  • Mobile Phase: Use an isocratic elution consisting of methanol and aqueous 20 mM ammonium acetate (e.g., 18:82, v/v) at a flow rate of 1.0 mL/min[3].

    • Causality: The ammonium acetate buffer controls the pH, ensuring cefteram remains in a consistent ionization state for reproducible retention times and sharp peak shapes.

Step 3: Mass Spectrometric Detection

  • Utilize an electrospray ionization (ESI) source operating in positive ion mode.

  • Monitor the specific precursor-to-product ion transitions for cefteram and the IS using Multiple Reaction Monitoring (MRM)[4].

  • Validation: Ensure the assay exhibits a linear range (e.g., 0.04–3.2 µg/mL) with relative recoveries exceeding 90%[3].

BioanalyticalWorkflow P1 Plasma Sample (100 µL) P2 Protein Precipitation (20% TCA / Acetonitrile) P1->P2 P3 Centrifugation (14,000 rpm, 4°C) P2->P3 Denature & Mix P4 Supernatant Collection P3->P4 Pellet Proteins P5 HPLC Separation (C18 Column) P4->P5 10 µL Injection P6 LC-MS/MS Detection (MRM Mode) P5->P6 Analyte Elution

Step-by-step LC-MS/MS workflow for quantifying cefteram in human plasma.

Comparative Pharmacokinetic Data Analysis

To establish bioequivalence, generic formulations must demonstrate that their rate and extent of absorption do not significantly differ from the reference product. In a pivotal randomized, open-label, two-period crossover study involving healthy Chinese volunteers, a single 100 mg dose of a generic cefteram pivoxil formulation (test) was compared against the reference branded tablet[3].

Data Presentation

The following table summarizes the primary pharmacokinetic parameters obtained from the plasma concentration-time profiles[3].

Pharmacokinetic ParameterGeneric Formulation (Test) 100 mgReference Formulation (RLD) 100 mg
AUC0−t​ ( μ g·h/mL)4.75 ± 1.354.76 ± 1.29
AUC0−∞​ ( μ g·h/mL)4.89 ± 1.364.91 ± 1.29
Cmax​ ( μ g/mL)1.65 ± 0.451.73 ± 0.45
Tmax​ (h)1.48 ± 0.591.73 ± 0.45

(Data represents Mean ± Standard Deviation)

Statistical Justification and Bioequivalence Assessment

Causality of Statistical Choices: Pharmacokinetic parameters such as Cmax​ and AUC typically follow a log-normal distribution rather than a normal distribution. Therefore, the raw data must be log-transformed prior to statistical analysis[5]. This transformation stabilizes the variance and normalizes the data, ensuring the validity of the subsequent Analysis of Variance (ANOVA).

To declare bioequivalence, the 90% Confidence Intervals (CIs) for the geometric mean ratios (Test/Reference) of the log-transformed Cmax​ and AUC must fall strictly within the regulatory acceptance criterion of 80.00% to 125.00%, as established by the US FDA and other global regulatory bodies[5].

In the referenced studies, the 90% CIs for Cmax​ , AUC0−t​ , and AUC0−∞​ were well within this narrow margin (e.g., 96.5% to 120.1% for Cmax​ and 95.7% to 110.2% for AUC0−6​ )[5]. The highly comparable Tmax​ values further confirm that the rate of absorption is nearly identical, proving that the generic formulation achieves therapeutic equivalence without introducing novel safety or efficacy concerns.

References

  • Pharmacokinetic and bioequivalence comparison of a single 100-mg dose of cefteram pivoxil powder suspension and tablet formulations: a randomized-sequence, open-label, two-period crossover study in healthy Chinese adult male volunteers. Source: nih.gov.
  • Pharmacokinetics and bioequivalence studies of cefteram pivoxil in healthy Chinese volunteers. Source: nih.gov.
  • Intestinal Absorption Mechanism of Tebipenem Pivoxil, a Novel Oral Carbapenem: Involvement of Human OATP Family in Apical Membrane Transport. Source: acs.org.
  • The Pharmacokinetics and Pharmacodynamics of Cefteram Pivoxil: A Technical Guide. Source: benchchem.com.
  • Top 32 European Journal of Drug Metabolism and Pharmacokinetics papers published in 2009. Source: scispace.com.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Cefteram Pivoxil for Laboratory Professionals

The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their responsible disposal. Cefteram pivoxil, a third-generation cephalosporin antibiotic, is...

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Author: BenchChem Technical Support Team. Date: April 2026

The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their responsible disposal. Cefteram pivoxil, a third-generation cephalosporin antibiotic, is a valuable compound in drug development and microbiological research. However, its improper disposal poses a significant threat to environmental health and contributes to the escalating crisis of antimicrobial resistance (AMR).[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of cefteram pivoxil and associated waste, ensuring the protection of our ecosystems and the preservation of antibiotic efficacy for future generations.

The Environmental Imperative: Why Proper Disposal Matters

Cephalosporin antibiotics, due to their widespread use and inherent biological activity, are now considered emerging environmental pollutants.[2][3] When discarded improperly, such as by flushing down a drain, they enter wastewater systems.[4][5] Water treatment plants are often not equipped to fully remove these complex molecules, leading to their release into rivers, lakes, and groundwater.[6][7]

The consequences of this environmental contamination are twofold:

  • Ecotoxicity : The presence of antibiotics in aquatic environments can harm non-target organisms, disrupting delicate ecosystems.[2][8] Studies have shown that cephalosporins can be toxic to various organisms, and their environmental degradation products may be even more persistent or toxic than the parent compounds.[3]

  • Antimicrobial Resistance (AMR) : Continuous, low-level exposure to antibiotics in the environment creates selective pressure on bacteria, fostering the development of antibiotic-resistant strains, often referred to as "superbugs".[4][9] This poses a direct threat to human health, as infections become increasingly difficult to treat.[1]

Therefore, every researcher has a professional and ethical responsibility to manage antibiotic waste as a hazardous chemical to mitigate these risks.

Core Principles of Cefteram Pivoxil Waste Management

All laboratory waste management should be governed by institutional Environmental Health & Safety (EHS) protocols and local and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] The following principles form the foundation of a compliant disposal strategy.

Segregation: The First and Most Critical Step

Proper waste management begins with meticulous segregation at the point of generation.[5][11] Cefteram pivoxil waste must never be mixed with general trash or placed in standard biohazard (red bag) waste streams.[11]

  • Chemical Waste vs. Biohazardous Waste : It is essential to distinguish between these two categories. Antibiotic waste, unless contaminated with infectious biological agents, is primarily considered chemical waste.[4][12] If a material is contaminated with both cefteram pivoxil and a biohazardous agent (e.g., a bacterial culture), it must be managed as a mixed hazardous waste, following the most stringent disposal protocol applicable.

Containment: Using the Right Vessel

The choice of container is crucial for safety and compliance. All containers must be in good condition, compatible with the chemical waste, and feature secure, leak-proof lids.[13][14]

  • Solids : Use wide-mouth, sealable containers clearly designated for solid chemical waste.

  • Liquids : Use original packaging when possible or appropriate UN-rated, chemical-resistant bottles (e.g., polyethylene) for liquid waste.[12][14] Never use metal cans for aqueous waste, which can corrode.[14]

  • Sharps : Any sharps (needles, scalpels, contaminated broken glass) must be placed in a designated, puncture-resistant sharps container.[15]

Labeling: Clear and Unambiguous Communication

Every waste container must be accurately and clearly labeled.[13][14][15] The label should be affixed to the container as soon as the first piece of waste is added. A proper label includes:

  • The words "Hazardous Waste" .[14]

  • A complete list of the contents (e.g., "Cefteram Pivoxil," "Methanol," "Water"). Avoid chemical formulas or abbreviations.[14]

  • The specific hazards associated with the contents (e.g., "Toxic," "Sensitizer").

  • The date accumulation started.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of various forms of cefteram pivoxil waste.

G cluster_0 cluster_1 Categorize Waste Stream cluster_2 Contain & Label cluster_3 Final Disposal Pathway A Cefteram Pivoxil Waste Generated B Pure/Expired Cefteram Pivoxil (Solid) C Concentrated Stock Solution (Liquid) D Dilute Aqueous Waste (e.g., used media) E Contaminated Solid Labware (Tips, Gloves, Plates) F Collect in a sealed, labeled 'Hazardous Waste' container for solids. B->F G Collect in a sealed, leak-proof, labeled 'Hazardous Waste' container for liquids. C->G D->G H Collect in a sealed, labeled 'Hazardous Waste' container for solids. (If also infectious, consult EHS for mixed waste protocol). E->H I Arrange for pickup by Institution's Licensed Hazardous Waste Vendor. F->I G->I H->I

Caption: Decision workflow for cefteram pivoxil disposal.

Step-by-Step Disposal Protocols

Protocol 1: Unused or Expired Pure Cefteram Pivoxil (Solid)

This protocol applies to the original powdered compound that is expired, surplus, or no longer needed.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. The Safety Data Sheet (SDS) for a similar compound notes that it may cause allergic skin reactions or asthma-like symptoms, so a dust mask or respirator may be required based on your institution's risk assessment.[16]

  • Containment : Place the original container, with its lid tightly sealed, into a larger, sealable hazardous waste container or bag. If transferring the powder, do so in a chemical fume hood to prevent inhalation and use a spark-free spatula.

  • Labeling : Label the outer container as "Hazardous Waste" and list "Cefteram Pivoxil (solid)" as the content.

  • Storage : Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup by your institution's certified hazardous waste disposal service.

Protocol 2: Concentrated Cefteram Pivoxil Stock Solutions

Stock solutions are considered hazardous chemical waste due to their high concentration.[4]

  • PPE : Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Containment : Collect all waste stock solutions in a dedicated, leak-proof, and chemical-resistant container (e.g., a polyethylene bottle).[14] Do not mix with other chemical waste streams unless confirmed to be compatible.

  • Labeling : Immediately label the container with "Hazardous Waste." List all constituents, including the antibiotic and the solvent(s) (e.g., "Cefteram Pivoxil in DMSO"). Maintain a log sheet on the container if multiple additions are made over time.[14]

  • Storage : Store the container in secondary containment (e.g., a chemical tray) within a designated hazardous waste storage area. If the solvent is flammable, store it in a flame-proof cabinet.[14]

  • Disposal : Once the container is full or ready for disposal, arrange for pickup by your institution's certified hazardous waste vendor.

Protocol 3: Contaminated Solid Laboratory Waste

This category includes non-sharp items such as gloves, pipette tips, plastic tubes, and culture plates that have come into contact with cefteram pivoxil.

  • PPE : Handle all contaminated materials with gloves.

  • Segregation : At the point of use, discard contaminated items into a dedicated waste container, separate from regular trash. Do not place these items in a biohazard bag unless they are also contaminated with an infectious agent.[11][12]

  • Containment : Use a container designated for solid chemical waste, such as a plastic-lined cardboard box or a durable plastic pail with a lid.[12]

  • Labeling : Label the container as "Hazardous Waste" and specify the contents as "Solid Lab Debris contaminated with Cefteram Pivoxil."

  • Disposal : When the container is full, seal it and move it to the hazardous waste accumulation area for collection by your institution's vendor.

Summary of Disposal Procedures

Waste TypeContainer RequirementsLabelingDisposal Pathway
Pure/Expired Cefteram Pivoxil Tightly sealed original container; may require overpacking."Hazardous Waste" + "Cefteram Pivoxil (solid)"Collection by licensed hazardous waste vendor.
Concentrated Stock Solutions Leak-proof, chemical-resistant bottle (e.g., polyethylene).[14]"Hazardous Waste" + Full list of contents (e.g., Cefteram Pivoxil, solvent).Collection by licensed hazardous waste vendor.
Dilute Aqueous Waste Leak-proof, chemical-resistant bottle or carboy.[12]"Hazardous Waste" + Full list of contents (e.g., Cefteram Pivoxil, media components).Collection by licensed hazardous waste vendor.
Contaminated Solid Labware Lined, sealable container for solid chemical waste.[12]"Hazardous Waste" + "Solid Debris contaminated with Cefteram Pivoxil".Collection by licensed hazardous waste vendor.
Contaminated Sharps Puncture-resistant, sealed sharps container.[15]"Hazardous Waste" + "Sharps contaminated with Cefteram Pivoxil".Collection by licensed hazardous waste vendor.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is not an afterthought but an integral component of scientific excellence. Always consult your institution's EHS department for specific guidance, as regulations may vary by location.[4]

References

  • Antibiotics in the Environment: Prescribing Risks to Non-Target Organisms. (2022, October 27). MDPI. Retrieved from [Link]

  • An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. (n.d.). PMC. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Safety Information. (2012, June 2). Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). ACTenviro. Retrieved from [Link]

  • Cephalexin Antibiotic as emerging environment contaminant. (2020, February 10). International Journal of Scientific and Research Publications. Retrieved from [Link]

  • FDA changes policies regarding pharmaceutical waste disposal. (2022, July 15). MedPro Disposal. Retrieved from [Link]

  • Where and How to Dispose of Unused Medicines. (2025, April 16). U.S. Food and Drug Administration. Retrieved from [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio. Retrieved from [Link]

  • SIDP - Antibiotic Disposal. (n.d.). Society of Infectious Diseases Pharmacists. Retrieved from [Link]

  • Laboratory waste. (2025, May 28). KI Staff portal. Retrieved from [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. Retrieved from [Link]

  • Cefteram pivoxil — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • The issues of Antibiotics: Cephalexin Antibiotic as emerging environment contaminant. (2020, February 10). International Journal of Scientific and Research Publications. Retrieved from [Link]

  • How to Properly Dispose of Pharmaceutical Waste in 6 Steps. (2018, March 27). US Bio-Clean. Retrieved from [Link]

  • Cephalosporin antibiotics in the aquatic environment: A critical review of occurrence, fate, ecotoxicity and removal technologies. (2018, June 15). PubMed. Retrieved from [Link]

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. (n.d.). Jawaharlal Nehru Centre for Advanced Scientific Research. Retrieved from [Link]

  • Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week. (n.d.). Wirral University Teaching Hospital. Retrieved from [Link]

  • Pharmaceutical Waste Disposal Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Basics About Household Medication Disposal. (2025, September 18). US EPA. Retrieved from [Link]

  • Stable solid dosage form containing amorphous cefditoren pivoxil and process for preparation thereof. (n.d.). Google Patents.
  • What To Do with Unwanted Household Medicines. (2025, September 18). US EPA. Retrieved from [Link]

  • How to Dispose of Medicines Properly. (n.d.). US EPA. Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

  • How Healthcare Practices Can Dispose of Unused and Expired Medications. (2019, December 3). HealthFirst. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA. Retrieved from [Link]

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